A76889
描述
属性
CAS 编号 |
134805-77-9 |
|---|---|
分子式 |
C44H58N8O6 |
分子量 |
795.0 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39+,40+/m0/s1 |
InChI 键 |
QPVWMQXBTCSLCB-RRUVMKMCSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
外观 |
Solid powder |
其他CAS编号 |
134805-77-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 76889 A-76889 A76889 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery of A76889: A C₂-Symmetric Inhibitor of HIV-1 Protease
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical guide on the discovery of A76889, a potent C₂-symmetric inhibitor of the HIV-1 protease. This document provides an in-depth look at the core scientific principles and experimental data that defined this significant compound in the early era of HIV research. This compound, developed by Abbott Laboratories, emerged from a rational drug design approach targeting the dimeric nature of the HIV-1 protease enzyme.
The design of this compound was centered on the C₂ symmetry of the HIV-1 protease active site. This innovative strategy aimed to create inhibitors that could bind with high affinity and specificity. The core of this compound features a C₂-symmetric diol structure, a key element in its inhibitory mechanism against the viral enzyme.
Quantitative Analysis of Inhibitory Potency
The biological activity of this compound was rigorously characterized through a series of in vitro assays to determine its efficacy against HIV-1 protease and its ability to inhibit viral replication in cell culture.
| Parameter | Value | Description |
| Kᵢ (HIV-1 Protease) | 0.24 nM | The inhibition constant against purified recombinant HIV-1 protease, indicating very high binding affinity. |
| IC₅₀ (HIV-1 Protease) | 1.2 nM | The concentration required to inhibit 50% of the HIV-1 protease activity in an enzymatic assay. |
| EC₅₀ (HIV-1 in MT-4 cells) | 0.1 µM | The effective concentration required to inhibit 50% of HIV-1 replication in a cell-based assay using MT-4 human T-cell line. |
Experimental Protocols
This guide details the key experimental methodologies employed in the discovery and evaluation of this compound.
HIV-1 Protease Inhibition Assay
The inhibitory activity of this compound against purified recombinant HIV-1 protease was determined using a spectrophotometric assay. The assay measures the cleavage of a chromogenic substrate, allowing for the calculation of inhibition constants (Kᵢ) and IC₅₀ values.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified recombinant HIV-1 protease and a synthetic chromogenic peptide substrate were prepared in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor were incubated together at 37°C.
-
Data Acquisition: The rate of substrate cleavage was monitored by measuring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ value was calculated using the Cheng-Prusoff equation.
Antiviral Activity Assay in MT-4 Cells
The efficacy of this compound in inhibiting HIV-1 replication in a cellular environment was assessed using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.
Protocol Outline:
-
Cell Culture: MT-4 cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Viral Infection: A known titer of HIV-1 (e.g., strain IIIB) was used to infect the MT-4 cells.
-
Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound.
-
Incubation: The treated and untreated infected cells were incubated for 4-5 days to allow for viral replication and the development of cytopathic effects.
-
Assessment of Viral Replication: The extent of viral replication was quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen levels were plotted against the this compound concentration to determine the EC₅₀ value.
Logical Workflow of this compound Discovery
The discovery of this compound followed a logical progression from conceptual design to biological validation. This workflow highlights the key stages of the research and development process.
An In-depth Technical Guide to the Mechanism of Action of A769662
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of A769662, a potent and direct activator of AMP-activated protein kinase (AMPK). It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
A769662 is a thienopyridone compound that directly activates AMPK, a central regulator of cellular energy homeostasis.[1][2] Unlike many other pharmacological activators that work indirectly (e.g., by altering the AMP:ATP ratio), A769662 exerts its effects through a direct and dual mechanism on the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[3][4]
Allosteric Activation
A769662 allosterically activates AMPK.[1][2] This activation occurs through a novel binding site, distinct from the AMP-binding sites on the γ subunit.[1] The compound has been shown to be significantly more potent than AMP in cell-free assays.[1] Studies indicate that A769662's binding involves the carbohydrate-binding module (CBM) on the β1 subunit, creating a cleft between the β-CBM and the N-lobe of the α-subunit's kinase domain.[4][5] This interaction is selective, with a tenfold higher specificity for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.
Inhibition of Dephosphorylation
In addition to allosteric activation, A769662 mimics another key effect of AMP by inhibiting the dephosphorylation of the critical threonine residue (Thr172) on the activation loop of the α subunit.[1][6] Phosphorylation at Thr172 is essential for full AMPK activation. By preventing its dephosphorylation by protein phosphatases (like PP2Cα), A769662 stabilizes the active state of the kinase.[1] This dual action—allosteric activation and prevention of deactivation—makes A769662 a robust tool for studying AMPK signaling.[1]
Synergism with AMP
While A769662's binding is independent of AMP, the two molecules can act synergistically to activate AMPK.[1][7] In the presence of AMP, A769662 can further enhance kinase activity.[1] Remarkably, while neither A769662 nor AMP alone can stimulate dephosphorylated (naive) AMPK, they can together induce a massive (>1,000-fold) activation, bypassing the need for upstream kinase-mediated phosphorylation of Thr172 under certain conditions.[7][8]
Upstream and Downstream Signaling
A769662's ability to activate AMPK in intact cells requires the presence of an upstream kinase to phosphorylate Thr172. However, its action is independent of which specific upstream kinase is utilized.[1][2]
Role of Upstream Kinases: LKB1 and CaMKKβ
The primary upstream kinase for AMPK in many tissues is Liver Kinase B1 (LKB1) , which is activated in response to energy stress (increased AMP:ATP ratio).[9][10] In tissues like skeletal muscle, the effects of A769662 are completely abolished in the absence of LKB1.[1][2]
Another key upstream kinase is calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) , which activates AMPK in response to increases in intracellular calcium levels.[9][11] In cells that lack LKB1 but express CaMKKβ, such as HeLa cells, A769662 is still able to induce the phosphorylation of AMPK and its downstream targets.[1][2] This demonstrates that A769662 acts downstream of the initial phosphorylation event, stabilizing the active state regardless of the upstream activator.[1]
Caption: A769662 activation of AMPK via upstream kinases LKB1 and CaMKKβ.
Downstream Effects: ACC Phosphorylation
A primary and well-established downstream marker of AMPK activation is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79.[1] This phosphorylation event inhibits ACC activity, leading to a decrease in malonyl-CoA levels and a subsequent reduction in fatty acid synthesis and an increase in fatty acid oxidation.[5] The effect of A769662 on ACC phosphorylation is consistently more pronounced than its effect on AMPK's own Thr172 phosphorylation, making p-ACC a reliable biomarker for A769662 activity in cellular systems.[1][12] This effect is entirely dependent on the presence of AMPK.[1][2]
Quantitative Data Summary
The potency of A769662 varies depending on the assay system and the specific AMPK isoform composition.
Table 1: In Vitro Efficacy of A769662
| Parameter | Target/System | Value | Notes | Reference(s) |
| EC50 | Partially Purified Rat Liver AMPK | 0.8 µM | Cell-free assay. | [5][6] |
| EC50 | Native Rat Liver AMPK | 116 ± 25 nM | Cell-free assay, more potent than AMP (EC50 ~6 µM). | [1] |
| EC50 | AMPK from Rat Heart | 2.2 µM | Partially purified extracts. | [5] |
| EC50 | AMPK from Rat Muscle | 1.9 µM | Partially purified extracts. | [5] |
| EC50 | AMPK from HEK cells | 1.1 µM | Partially purified extracts. | [5] |
Table 2: Cellular and In Vivo Efficacy of A769662
| Parameter | Target/System | Value | Notes | Reference(s) |
| IC50 | Fatty Acid Synthesis Inhibition | 3.2 µM | Primary rat hepatocytes. | [5][6] |
| IC50 | Proteasomal Function Inhibition | 62 µM | Mouse Embryonic Fibroblasts (MEFs), AMPK-independent. | [6] |
| IC50 | Voltage-Gated Sodium Channels | 10 µM | Rat trigeminal ganglion neurons, AMPK-independent. | [13] |
| In Vivo Dose | Glucose Lowering | 30 mg/kg | Intraperitoneal (i.p.) injection in ob/ob mice. | [5] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in key studies investigating A769662.
Cell-Free AMPK Activity Assay
This protocol measures the direct effect of A769662 on purified AMPK activity.
-
Enzyme Source: Use partially purified native AMPK from rat liver.
-
Substrate: Utilize the SAMS peptide (HMRSAMSGLHLVKRR), a well-established AMPK substrate.
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35, 200 µM AMP (if required), and 5 mM MgCl₂.
-
Assay Procedure: a. Pre-incubate purified AMPK with varying concentrations of A769662 or vehicle (DMSO) for 10 minutes at room temperature. b. Initiate the kinase reaction by adding the reaction buffer supplemented with 200 µM SAMS peptide and 200 µM [γ-³²P]ATP. c. Incubate the reaction mixture for 10 minutes at 30°C. d. Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. e. Wash the paper extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Fit the data to a dose-response curve to determine the EC₅₀ value.[1]
Western Blotting for AMPK and ACC Phosphorylation in Cells
This protocol assesses the effect of A769662 on AMPK signaling in an intact cellular context.
-
Cell Culture: Plate cells (e.g., MEFs, HeLa, or primary hepatocytes) and grow to ~80% confluency.
-
Treatment: a. Serum-starve the cells for 2-4 hours if necessary to reduce basal signaling. b. Treat cells with A769662 at desired concentrations (e.g., 10 µM to 300 µM) or vehicle control for a specified time (e.g., 1-4 hours).[1][6]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP and cOmplete). c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per lane by boiling in Laemmli buffer. b. Separate proteins on an 8-12% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-AMPKα (Thr172)
- Total AMPKα
- Phospho-ACC (Ser79)
- Total ACC
- Loading control (e.g., β-actin or GAPDH) c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.[1]
Caption: Standard experimental workflow for Western blot analysis.
AMPK-Independent Mechanisms
While A769662 is highly valued as a specific AMPK activator, some studies have reported off-target, AMPK-independent effects, particularly at higher concentrations. These include the inhibition of the 26S proteasome and the direct blocking of voltage-gated sodium channels.[6][13] These findings are critical for interpreting experimental results, especially in studies using concentrations significantly above the EC₅₀ for AMPK activation.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule drug A-769662 and AMP synergistically activate naive AMPK independent of upstream kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The AMPK Activator A769662 Blocks Voltage-Gated Sodium Channels: Discovery of a Novel Pharmacophore with Potential Utility for Analgesic Development - PMC [pmc.ncbi.nlm.nih.gov]
A76889: An In-depth Technical Guide on a Potent HIV-1 Protease Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of A76889, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.
Chemical Structure and Properties
This compound is a peptidomimetic compound designed to specifically target the active site of the HIV-1 protease. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H58N8O6 | [1] |
| Molecular Weight | 795.0 g/mol | |
| IUPAC Name | (2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide | |
| CAS Number | 134805-77-9 | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Synonyms | A-76889, this compound | [1] |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[2] The HIV-1 protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][4] This cleavage process, known as viral maturation, is essential for the formation of infectious virions.
By binding to the active site of the HIV-1 protease, this compound blocks the access of the natural polyprotein substrates, thereby preventing their cleavage. This results in the production of immature, non-infectious viral particles.[5]
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.
Quantitative Biological Data
The potency of this compound as an HIV-1 protease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific experimental data for this compound is not publicly available, the following table presents typical ranges for potent HIV-1 protease inhibitors and provides comparative data for other well-characterized inhibitors.
| Compound | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| This compound | Data not available | Data not available | - | |
| Indinavir | 50 - 100 (IC95) | 0.34 | Cell Culture | [6] |
| Nelfinavir | 9 - 60 | 2.0 | Laboratory and Clinical Strains | [6] |
| Amprenavir | 12 - 80 | Data not available | Clinical Isolates | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize HIV-1 protease inhibitors like this compound.
In Vitro HIV-1 Protease Inhibition Assay (Ki Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.
Principle: A fluorogenic substrate is cleaved by HIV-1 protease, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage, and the inhibition constant (Ki) is calculated from the reaction kinetics.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate (e.g., based on a natural cleavage site)
-
Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[7]
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for 1-3 hours at 37°C.[8]
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.
Cell-Based Antiviral Assay (IC50 Determination)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. The MT-4 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used.
Principle: The cytopathic effect (CPE) of HIV-1 on MT-4 cells leads to cell death. An effective antiviral agent will protect the cells from CPE. The IC50 is the concentration of the compound that inhibits 50% of the viral CPE.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test compound (this compound) dissolved in DMSO
-
96-well clear microplates
-
MTT or similar viability reagent
-
Plate reader (for absorbance)
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the different concentrations of this compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include control wells with uninfected cells and infected cells without the inhibitor.
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
At the end of the incubation, assess cell viability by adding a viability reagent (e.g., MTT) and measuring the absorbance.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Downstream Signaling Effects of HIV-1 Protease Inhibition
Beyond the direct inhibition of viral maturation, the activity of HIV-1 protease and its inhibition can have significant effects on host cell signaling pathways, particularly in relation to apoptosis (programmed cell death).
HIV-1 protease has been shown to cleave several host cell proteins, including pro-apoptotic and anti-apoptotic factors. For instance, the protease can cleave the anti-apoptotic protein Bcl-2, promoting cell death.[2] Furthermore, HIV-1 infection can modulate the JAK-STAT signaling pathway, which is involved in immune responses.[1][9] While the direct effects of this compound on these pathways have not been specifically elucidated, as an inhibitor of HIV-1 protease, it is expected to counteract the protease-mediated dysregulation of these cellular processes.
The diagram below illustrates the potential interplay between HIV-1 protease, host cell apoptosis, and the JAK-STAT pathway.
References
- 1. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral competition assay to assess the role of HIV-1 proteins in immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. abcam.cn [abcam.cn]
- 9. Design, synthesis, and biological and structural evaluations of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to A76889: An HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A76889 is a complex organic molecule with the systematic IUPAC name (2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 134805-77-9 | [1][2] |
| Molecular Formula | C44H58N8O6 | [1][2] |
| Molecular Weight | 795.0 g/mol | [1][2] |
| Chemical Class | Peptidomimetic | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1][3] |
Mechanism of Action: Inhibition of HIV-1 Protease
This compound functions as an inhibitor of the HIV-1 protease, an enzyme essential for the lifecycle of the human immunodeficiency virus.[1][4][5][6][7] HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is a critical step in the maturation of infectious virions.
By binding to the active site of the HIV-1 protease, this compound blocks the enzyme's catalytic activity. As a peptidomimetic, its structure is designed to mimic the natural substrate of the protease, allowing it to fit into the enzyme's active site with high affinity. This competitive inhibition prevents the processing of the viral polyproteins, leading to the production of immature, non-infectious viral particles.
Signaling Pathway: HIV-1 Virion Maturation
The primary signaling pathway affected by this compound is the HIV-1 virion maturation pathway. This is not a classical cellular signaling cascade but rather a series of ordered proteolytic events essential for the virus. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: HIV-1 maturation pathway and the inhibitory action of this compound.
Quantitative Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the inhibitory activity of this compound against HIV-1 protease, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This information is crucial for evaluating the potency of an inhibitor.
For context, potent HIV-1 protease inhibitors typically exhibit Ki values in the nanomolar to picomolar range. The table below is a template illustrating how such data would be presented.
| Parameter | Description | Value for this compound |
| IC50 (nM) | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Not Available |
| Ki (nM) | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Not Available |
Experimental Protocols
The evaluation of HIV-1 protease inhibitors like this compound typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Workflow Diagram:
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100).
-
Enzyme Solution: Dilute recombinant HIV-1 protease in assay buffer to the desired final concentration.
-
Substrate Solution: Prepare a stock solution of a fluorogenic peptide substrate containing a specific HIV-1 protease cleavage site flanked by a fluorescent donor and a quencher molecule. Dilute in assay buffer to the final working concentration.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the diluted this compound and control solutions (e.g., no inhibitor, no enzyme).
-
Add the diluted HIV-1 protease solution to all wells except the no-enzyme controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Activity Assay
This assay assesses the ability of this compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture and Infection:
-
Culture a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in appropriate cell culture medium.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Simultaneously, treat the infected cells with a serial dilution of this compound. Include appropriate controls (e.g., no drug, uninfected cells).
-
-
Incubation:
-
Incubate the cultures for a period of 3-7 days at 37°C in a humidified CO2 incubator.
-
-
Measurement of Viral Replication:
-
At the end of the incubation period, measure the extent of viral replication using one of the following methods:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measure the activity of viral reverse transcriptase in the supernatant.
-
Cytopathic Effect (CPE) Assay: Assess the protective effect of the compound against virus-induced cell death, for example, using an MTT or XTT assay.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 (50% effective concentration) value.
-
Concurrently, assess the cytotoxicity of this compound on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound is a peptidomimetic compound that has been identified as an inhibitor of HIV-1 protease. Its mechanism of action involves the direct inhibition of this critical viral enzyme, thereby preventing the maturation of infectious virions. While specific quantitative data on its inhibitory potency are not widely available, the established methodologies for characterizing HIV-1 protease inhibitors provide a clear framework for its evaluation. This technical guide serves as a foundational resource for researchers interested in the study and development of this compound and related compounds as potential antiretroviral agents. Further investigation is required to elucidate its precise inhibitory constants and to explore its potential in a therapeutic context.
References
- 1. HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. | Semantic Scholar [semanticscholar.org]
- 3. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]
- 4. Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ritonavir, Abbott protease inhibitor, approved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of antiviral activity and toxicity of Abbott A77003, an inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A76889: A Technical Guide on its Role in Antiretroviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A76889 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. As a C2-symmetric inhibitor, its development was part of early structure-based drug design efforts to combat the HIV/AIDS epidemic. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, the experimental methods used to characterize it, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the field of antiretroviral drug discovery and development.
Core Mechanism of Action: HIV-1 Protease Inhibition
This compound functions as a competitive inhibitor of HIV-1 protease. This viral enzyme is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process, enabling the formation of infectious virions. By binding to the active site of the HIV-1 protease, this compound blocks this proteolytic activity, resulting in the production of immature, non-infectious viral particles.
The inhibitor was designed to mimic the transition state of the natural substrate of the HIV-1 protease. The structure of this compound features a diol core that interacts with the catalytic aspartate residues in the active site of the enzyme.
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative metrics that define the potency of this compound as an antiretroviral agent.
| Parameter | Value | Description | Reference |
| Ki (Inhibition Constant) | 1.0 nM | A measure of the inhibitor's binding affinity to the HIV-1 protease enzyme. A lower Ki value indicates a stronger binding affinity. | [1][2] |
| EC50 (Half-maximal Effective Concentration) | 1.7 µM | The concentration of the inhibitor that is required to inhibit 50% of the viral replication in cell culture. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
In Vitro HIV-1 Protease Inhibition Assay
This assay is performed to determine the inhibition constant (Ki) of a compound against purified HIV-1 protease.
Objective: To quantify the enzymatic inhibition of purified HIV-1 protease by this compound.
Materials:
-
Purified recombinant HIV-1 protease
-
A specific fluorogenic peptide substrate for HIV-1 protease
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (specific composition varies, but typically includes a buffer such as MES or HEPES at a specific pH, and additives to maintain enzyme stability)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the purified HIV-1 protease to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated as the protease cleaves the substrate.
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The Ki value is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.
Cellular Antiviral Assay
This assay is used to determine the half-maximal effective concentration (EC50) of a compound in a cell-based system.
Objective: To measure the concentration of this compound required to inhibit HIV-1 replication in a cellular context by 50%.
Materials:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells)
-
A laboratory-adapted strain of HIV-1
-
This compound (or other test compounds)
-
Cell culture medium and supplements
-
An assay to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
Procedure:
-
Seed the susceptible cells in a multi-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of several days to allow for viral replication.
-
After the incubation period, quantify the extent of viral replication in the supernatant or cell lysate using a chosen method (e.g., p24 ELISA).
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
HIV-1 protease inhibitors, as a class, have been shown to exert effects on various cellular signaling pathways, often independent of their primary antiviral activity. While specific studies on this compound's impact on these pathways are limited, the known effects of other protease inhibitors provide a framework for potential mechanisms.
General HIV-1 Protease Inhibitor Effect on Apoptosis
HIV protease inhibitors have a dual role in regulating apoptosis. At therapeutic concentrations, they have been shown to be anti-apoptotic, which may contribute to the restoration of CD4+ T cells in patients.[4][5][6] However, at supra-therapeutic (higher) concentrations, they can induce apoptosis, a property that has been explored for its anti-cancer potential.[4][5][6][7]
General HIV-1 Protease Inhibitor Effect on NF-κB Signaling
Some HIV protease inhibitors have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a key regulator of the inflammatory response and cell survival. Certain protease inhibitors can block the activation of NF-κB induced by stimuli like TNF-α or bacterial antigens.[8] This immunomodulatory effect may contribute to their overall therapeutic benefit.
Experimental Workflow for Characterizing a Novel HIV-1 Protease Inhibitor
The logical progression of experiments to characterize a new chemical entity as a potential HIV-1 protease inhibitor follows a well-defined path from enzymatic assays to cellular and eventually in vivo studies.
Conclusion
This compound represents an important molecule in the history of antiretroviral drug development, demonstrating potent inhibition of HIV-1 protease. While it may not be a clinically used therapeutic today, the principles of its design and the methods for its characterization laid the groundwork for subsequent generations of highly effective protease inhibitors. Understanding the multifaceted effects of this class of drugs, including their impact on cellular signaling pathways, continues to be an active area of research with potential applications beyond HIV, particularly in oncology. This guide provides a foundational understanding of this compound's role in antiretroviral research, offering valuable insights for scientists dedicated to combating viral diseases.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. HIV protease inhibitors modulate apoptosis signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. neurolipidomics.com [neurolipidomics.com]
- 8. Human Immunodeficiency Virus Type 1 Protease Inhibitors Block Toll-Like Receptor 2 (TLR2)- and TLR4-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of A-769662
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the binding affinity, mechanism of action, and cellular effects of A-769662, a potent and selective activator of AMP-activated protein kinase (AMPK).
Introduction
A-769662 is a cell-permeable thienopyridone compound that has been instrumental in the study of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] It serves as a direct, reversible, and allosteric activator of AMPK, making it a valuable tool for investigating the therapeutic potential of AMPK activation in metabolic diseases such as type 2 diabetes.[2][3][4] This guide synthesizes key quantitative data, details the experimental protocols used to characterize its binding and activity, and illustrates the signaling pathways it modulates.
Quantitative Binding and Activity Data
The biological activity of A-769662 has been quantified through various in vitro and cell-based assays. The following tables summarize the key parameters defining its potency and efficacy.
| Parameter | Value | System | Notes | Reference(s) |
| EC50 | 0.8 µM | Partially purified rat liver AMPK | Direct activation in a cell-free assay. | [2][5][6] |
| 1.1 µM | AMPK from human embryonic kidney cells (HEKs) | Tissue-specific variation in potency. | [7] | |
| 1.9 µM | AMPK from rat muscle | Tissue-specific variation in potency. | [7] | |
| 2.2 µM | AMPK from rat heart | Tissue-specific variation in potency. | [7] | |
| IC50 | 3.2 µM | Fatty Acid Synthesis Inhibition | Measured in primary rat hepatocytes. | [2][5][6] |
| 3.6 µM | Fatty Acid Synthesis Inhibition | Measured in mouse hepatocytes. | [8] | |
| 57 µM | Na+/K+-ATPase Inhibition | Target in rats (potential off-target). | [3] | |
| 220 µM | Na+/K+-ATPase Inhibition | Target in humans (potential off-target). | [3] |
Mechanism of Action and Binding Specificity
A-769662 activates AMPK through a unique mechanism that mimics the dual effects of the natural ligand AMP, without competing for its binding site.
-
Allosteric Activation: It directly binds to the AMPK heterotrimeric complex, inducing a conformational change that enhances its kinase activity.[4]
-
Inhibition of Dephosphorylation: A-769662 protects the activating phosphorylation site on the α-subunit, Threonine-172 (Thr-172), from being dephosphorylated by protein phosphatases.[4][9]
-
Novel Binding Site: Unlike AMP, which binds to the γ-subunit, A-769662 does not displace radiolabeled AMP.[9][10] It is understood to bind at a novel site within the cleft between the α-catalytic subunit and the carbohydrate-binding module (CBM) of the β-subunit.[11]
-
Subunit Selectivity: A-769662 exhibits a strong preference for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.[2][12][13]
-
Upstream Kinase Independence: The activation by A-769662 is independent of the major upstream AMPK kinases, LKB1 and CaMKKβ, because its primary mechanism is the prevention of dephosphorylation rather than the stimulation of phosphorylation.[9][10][14][15]
Signaling Pathways Modulated by A-769662
A-769662 primarily functions by activating the AMPK signaling cascade, a master regulator of metabolism. However, off-target effects have also been noted.
Core AMPK Signaling Pathway
The diagram below illustrates the central role of A-769662 in activating the AMPK pathway.
Caption: A-769662 activates AMPK by allosteric binding and inhibiting Thr172 dephosphorylation.
Off-Target PI3K-Dependent Signaling
In certain tissues like skeletal muscle, A-769662 has been observed to induce glucose uptake through a pathway independent of AMPK, involving the PI3-Kinase (PI3K)/Akt pathway.[16]
Caption: A-769662 can induce glucose uptake via an off-target, PI3K-dependent mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of A-769662's binding affinity and cellular effects.
Cell-Free AMPK Activity Assay
This assay directly measures the ability of A-769662 to activate purified AMPK.
Methodology:
-
Preparation: Partially purify AMPK from a source tissue (e.g., rat liver) using established chromatography techniques.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing ATP, a specific peptide substrate for AMPK (e.g., SAMS peptide), and MgCl2.
-
Incubation: Add the purified AMPK enzyme to the wells. Then, add varying concentrations of A-769662 dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding radiolabeled [γ-32P]ATP or using a luminescence-based ATP detection system. Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Measure the remaining ATP levels. Lower ATP levels indicate higher kinase activity.
-
-
Data Analysis: Plot the enzyme activity against the log concentration of A-769662 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
Caption: Workflow for a cell-free radiometric AMPK activity assay.
Cellular Assay for AMPK Activation (Western Blot)
This method assesses the effect of A-769662 on AMPK activity within intact cells by measuring the phosphorylation of AMPK and its key downstream target, ACC.
Methodology:
-
Cell Culture: Plate cells (e.g., primary hepatocytes, MEFs, or PC-3 cells) and grow to a suitable confluency.
-
Treatment: Treat the cells with various concentrations of A-769662 (or vehicle control) for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172) and phospho-ACC (Ser79).
-
Also, probe separate blots or strip and re-probe the same blot with antibodies for total AMPKα and total ACC to serve as loading controls.
-
-
Detection: Incubate the membrane with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[10][17]
Caption: Standard workflow for Western blot analysis of AMPK pathway activation.
AMP Binding Competition Assay (Scintillation Proximity Assay)
This assay is used to determine if a compound competes with AMP for binding to the γ-subunit of AMPK.
Methodology:
-
Reagent Preparation:
-
Purify the γ-subunit of AMPK, typically as a GST-fusion protein.
-
Prepare Scintillation Proximity Assay (SPA) beads coated with anti-GST antibodies.
-
Use radiolabeled [3H]AMP.
-
-
Assay Setup: In a 96-well plate, combine the GST-γ-subunit, anti-GST SPA beads, and [3H]AMP in a suitable buffer. Allow them to incubate to form a complex.
-
Competition: Add either unlabeled AMP (positive control) or A-769662 at a range of concentrations to the wells.
-
Incubation: Shake the plate for a set time (e.g., 15-30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the radioactivity in each well using a microplate scintillation counter. No separation step is needed, as only the bead-bound [3H]AMP will generate a signal.
-
Analysis: A decrease in signal indicates displacement of [3H]AMP. A-769662 does not cause a significant drop in signal, demonstrating it does not compete with AMP for the same binding site.[10]
Conclusion
A-769662 is a well-characterized, potent activator of the β1-containing isoforms of AMPK. Its direct, allosteric mechanism of action, which is independent of the canonical AMP-binding site, makes it a unique and valuable pharmacological tool. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers utilizing A-769662 to explore the multifaceted roles of AMPK in health and disease. However, users should remain aware of its potential off-target effects, such as the activation of PI3K-dependent signaling, and employ appropriate controls in their experimental designs.
References
- 1. stemcell.com [stemcell.com]
- 2. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 3. A 769662 | AMP-activated protein kinase (AMPK) activator | Hello Bio [hellobio.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. astorscientific.us [astorscientific.us]
- 7. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A-769662 | Cell Signaling Technology [cellsignal.com]
- 14. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Allosteric Integrase Inhibitors in HIV-1: A Technical Guide
Disclaimer: Information regarding the specific compound "A76889" is not publicly available. This guide will focus on the target validation of a well-characterized class of compounds with the same mechanism of action: Allosteric HIV-1 Integrase Inhibitors (ALLINIs) that target the binding of the host protein LEDGF/p75 to integrase. The compound BI-224436 will be used as a representative example where specific data is available.
Introduction
The integration of the viral DNA into the host cell genome is a critical step in the HIV-1 replication cycle, mediated by the viral enzyme integrase (IN). This process is facilitated by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which tethers the pre-integration complex (PIC) to the chromatin. The interaction between integrase and LEDGF/p75 represents a validated target for antiretroviral therapy. Allosteric Integrase Inhibitors (ALLINIs), also known as Non-catalytic Site Integrase Inhibitors (NCINIs), are a class of small molecules that bind to a conserved allosteric pocket at the catalytic core domain (CCD) of integrase, the same site engaged by LEDGF/p75. By competitively inhibiting the IN-LEDGF/p75 interaction, these compounds disrupt HIV-1 replication through a multi-modal mechanism of action.[1][2] This technical guide provides an in-depth overview of the target validation of this class of inhibitors.
Mechanism of Action
ALLINIs exert their antiviral effect through a dual mechanism, affecting both the early and late stages of the HIV-1 replication cycle.[1][3]
-
Early Stage Inhibition: During the early phase of infection, ALLINIs compete with LEDGF/p75 for binding to the HIV-1 integrase.[4][5] This disruption prevents the proper tethering of the pre-integration complex to the host chromatin, thereby inhibiting the integration of viral DNA into the host genome.[2][6]
-
Late Stage Inhibition: The primary and more potent mechanism of action of ALLINIs occurs during the late stage of viral replication.[7][8] By binding to integrase, ALLINIs induce aberrant multimerization of the enzyme.[3][9] This leads to the production of defective, non-infectious virions with improperly formed cores and mislocalized ribonucleoprotein complexes.[3][7]
Quantitative Data Presentation
The antiviral activity and target engagement of ALLINIs have been quantified using various in vitro assays. The following tables summarize key quantitative data for representative ALLINIs.
| Compound/Inhibitor | Assay Type | Target | IC50/EC50 | Reference |
| BI-224436 | LTR-cleavage assay | HIV-1 Integrase (3'-processing) | 15 nM | [10] |
| Antiviral Assay (HIV-1 NL4.3 in PBMCs) | HIV-1 Replication | 11-27 nM | [10][11] | |
| Cellular Cytotoxicity (MTT-C8166) | Cell Viability | >90 µM (>110,000 nM) | [10][12] | |
| IN-LEDGF/p75 Interaction (HTRF) | IN-LEDGF/p75 | 90 nM | [4] | |
| MUT-A | Antiviral Assay (HIV-1 NL4-3 in MT4 cells) | HIV-1 Replication | 31 nM | [13] |
| Antiviral Assay (HIV-1 HxB2 in MT4 cells) | HIV-1 Replication | 12 nM | [13] | |
| STP0404 | Antiviral Assay (HIV-1 in human PBMCs) | HIV-1 Replication | picomolar range | [14] |
| IN Multimerization Assay (HTRF) | Integrase Multimerization | 147 nM | [9] | |
| BI-1001 | Spreading HIV-1 Replication Assay | HIV-1 Replication | 5.8 µM | [3] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PBMC: Peripheral Blood Mononuclear Cells; HTRF: Homogeneous Time-Resolved Fluorescence.
Experimental Protocols
Detailed methodologies are crucial for the validation of ALLINIs. Below are protocols for key experiments cited in the literature.
Antiviral Activity Assay (Multi-round Infection)
This assay determines the efficacy of a compound in inhibiting HIV-1 replication over multiple rounds of infection.
-
Cell Lines: Human T-cell lines (e.g., MT-4, CEMx174) or peripheral blood mononuclear cells (PBMCs).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3, HxB2) or clinical isolates.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for a period that allows for multiple rounds of replication (e.g., 4-7 days).
-
Quantify viral replication by measuring a viral marker in the supernatant, such as p24 antigen (using ELISA) or reverse transcriptase activity.
-
Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
-
IN-LEDGF/p75 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay measures the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.[4]
-
Reagents:
-
Recombinant HIV-1 Integrase (e.g., His-tagged).
-
Recombinant LEDGF/p75 Integrase Binding Domain (IBD) (e.g., GST-tagged).
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).
-
Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His).
-
-
Protocol:
-
In a microplate, incubate recombinant integrase and the LEDGF/p75 IBD with varying concentrations of the test compound.
-
Add the europium- and APC-labeled antibodies.
-
If integrase and LEDGF/p75 interact, the antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the APC acceptor.
-
Measure the HTRF signal at specific wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).
-
A decrease in the HTRF signal indicates disruption of the IN-LEDGF/p75 interaction.
-
Calculate the IC50 value, the concentration of the compound that inhibits the interaction by 50%.
-
Integrase Multimerization Assay (HTRF)
This assay quantifies the induction of aberrant integrase multimerization by an ALLINI.[9]
-
Reagents:
-
Two populations of recombinant full-length HIV-1 Integrase, each labeled with a different tag (e.g., His-tag and GST-tag).
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).
-
APC-labeled anti-tag antibody (e.g., anti-His).
-
-
Protocol:
-
Incubate the two differentially tagged integrase populations with varying concentrations of the test compound.
-
Add the europium- and APC-labeled antibodies.
-
If the compound induces multimerization, the two integrase populations will be in close proximity, leading to a FRET signal.
-
Measure the HTRF signal.
-
An increase in the HTRF signal indicates compound-induced multimerization.
-
Calculate the EC50 value for multimerization.
-
Mandatory Visualizations
Signaling Pathway of IN-LEDGF/p75 Interaction and ALLINI Inhibition
References
- 1. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-function analyses unravel distinct effects of allosteric inhibitors of HIV-1 integrase on viral maturation and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of A-769662: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in-vitro studies of A-769662, a potent and reversible activator of AMP-activated protein kinase (AMPK). The information presented herein is compiled from various scientific publications and is intended to serve as a comprehensive resource for researchers in the field of drug discovery and metabolic diseases.
Core Mechanism of Action
A-769662 is a thienopyridone derivative that allosterically activates AMPK, a key regulator of cellular energy homeostasis.[1][2][3] Its mechanism of action is multifaceted, involving direct binding to the AMPK heterotrimeric complex and inhibition of the dephosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit.[1][4] This dual action leads to a sustained activation of AMPK, mimicking the effects of the natural cellular energy sensor, AMP.[5] Notably, A-769662 exhibits selectivity for AMPK heterotrimers containing the β1 subunit.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies of A-769662.
Table 1: In-Vitro Potency of A-769662
| Parameter | Value | Cell/Enzyme System | Reference |
| EC50 (AMPK Activation) | 0.8 µM | Partially purified rat liver AMPK | [6][7][8] |
| 116 ± 25 nM | Purified rat liver AMPK | [5] | |
| 2.2 µM | Partially purified rat heart AMPK | [6] | |
| 1.9 µM | Partially purified rat muscle AMPK | [6] | |
| 1.1 µM | Partially purified HEK cell AMPK | [6] | |
| IC50 (Fatty Acid Synthesis Inhibition) | 3.2 µM | Primary rat hepatocytes | [1][6][7][8] |
| IC50 (Proteasomal Function Inhibition) | 62 µM | Mouse embryonic fibroblast (MEF) cells | [7] |
| IC50 (Na+-K+-ATPase Inhibition) | 57 µM | Purified rat kidney Na+-K+-ATPase (α1-isoform) | [9] |
| 220 µM | Purified human kidney Na+-K+-ATPase (α1-isoform) | [9] |
Signaling Pathways
A-769662 primarily exerts its effects through the activation of the AMPK signaling pathway. However, studies have also revealed potential off-target effects and interactions with other signaling cascades.
Figure 1. Signaling pathways modulated by A-769662.
Experimental Protocols
This section details the methodologies for key in-vitro experiments involving A-769662.
AMPK Activation Assay (Cell-Free)
Objective: To determine the direct effect of A-769662 on the activity of purified AMPK.
Protocol:
-
Partially or fully purified AMPK from a relevant tissue source (e.g., rat liver) is prepared.[5][6]
-
The AMPK enzyme is incubated with a specific substrate (e.g., "SAMS" peptide) and ATP in a suitable kinase buffer.
-
A-769662 is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation (32P-ATP) or luminescence-based assays that measure ADP production.[10]
-
The concentration of A-769662 that produces 50% of the maximal activation (EC50) is calculated from the dose-response curve.[6]
Fatty Acid Synthesis Inhibition Assay (Cell-Based)
Objective: To assess the inhibitory effect of A-769662 on fatty acid synthesis in intact cells.
Protocol:
-
Primary hepatocytes or other relevant cell types are cultured.
-
Cells are treated with varying concentrations of A-769662 for a specified duration (e.g., 4 hours).[6]
-
A radiolabeled precursor for fatty acid synthesis, such as 14C-acetate, is added to the culture medium.
-
After an incubation period, the cells are harvested, and lipids are extracted.
-
The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
The concentration of A-769662 that inhibits fatty acid synthesis by 50% (IC50) is determined.[7]
Western Blot Analysis for Protein Phosphorylation
Objective: To measure the effect of A-769662 on the phosphorylation status of AMPK and its downstream targets.
Protocol:
-
Cells (e.g., PC-3 cells) are treated with A-769662 (e.g., 1 mM for 1 hour).[1]
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPKα (Thr172), phospho-ACC) and total protein as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative change in protein phosphorylation.
Figure 2. Experimental workflow for Western blot analysis.
Conclusion
The preliminary in-vitro data for A-769662 demonstrate its potent and direct activation of AMPK, leading to downstream metabolic effects such as the inhibition of fatty acid synthesis. While its primary mechanism of action is through the AMPK pathway, researchers should be aware of potential off-target effects, including the modulation of the PI3-kinase pathway and inhibition of Na+-K+-ATPase and the 26S proteasome at higher concentrations.[7][9][10] The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of A-769662 and other AMPK activators.
References
- 1. A-769662 | Cell Signaling Technology [cellsignal.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A 769662 | AMPK Activators: R&D Systems [rndsystems.com]
- 9. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic A76889: An Uncharted Territory in Viral Protease Interaction
A comprehensive review of publicly available scientific literature and chemical databases reveals no documented interaction between the compound designated as A76889 and any viral proteases. This technical guide addresses the current information gap and clarifies the identity of this compound, while also exploring the broader landscape of viral protease inhibition and the potential for future research.
Researchers, scientists, and drug development professionals investigating novel antiviral therapies will find that, at present, the scientific record is silent on the subject of this compound's activity against viral proteases. Extensive searches of prominent databases, including PubChem and various scientific journals, have failed to yield any studies, quantitative data, or experimental protocols related to this specific interaction.
Unraveling the Identity of this compound
It is crucial to distinguish this compound from a similarly named compound, A-769662. A-769662 is a well-characterized small molecule activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In contrast, the identifier "this compound" corresponds to a distinct peptidomimetic compound, as cataloged in the PubChem database under the Chemical Identifier (CID) 72357. The lack of published research on this compound's biological activities, particularly in the context of virology, suggests that it may be a compound that has not been extensively studied or that research involving it has not been made public.
The Critical Role of Viral Proteases in Viral Replication
Viral proteases are essential enzymes for the life cycle of many viruses. They are responsible for cleaving large viral polyproteins into individual functional proteins required for viral replication, assembly, and maturation. This indispensable role makes them a prime target for antiviral drug development. The success of protease inhibitors in the treatment of HIV and Hepatitis C underscores the therapeutic potential of targeting these viral enzymes.
Future Directions and the Unexplored Potential of this compound
The absence of data on this compound's interaction with viral proteases presents both a challenge and an opportunity. It is possible that this compound is an internal designation for a compound within a private research entity, and its biological activities have not been disclosed. Alternatively, it may be a compound that has been synthesized but not yet subjected to extensive biological screening.
For researchers interested in exploring the potential of this compound or similar peptidomimetic compounds as viral protease inhibitors, the following hypothetical experimental workflow could be considered:
Hypothetical Experimental Workflow for Assessing this compound's Interaction with a Viral Protease
Caption: A logical workflow for the initial assessment of a novel compound's potential as a viral protease inhibitor.
The Efficacy of A-769662: A Technical Guide to a Potent Allosteric AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-769662 is a potent, cell-permeable, and reversible small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. This thienopyridone compound has become a valuable tool in metabolic research due to its direct mechanism of action, which mimics the dual effects of AMP: allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at threonine 172. This guide provides an in-depth overview of the efficacy of A-769662, detailing its mechanism, summarizing key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing the critical signaling pathways involved. While a powerful activator of AMPK, it is also important to consider its potential AMPK-independent effects for rigorous experimental design.
Mechanism of Action
A-769662 directly activates the heterotrimeric AMPK complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[1][2] Its mechanism is distinct from other activators like AICAR, which acts as an AMP mimetic. A-769662 exerts its effects through a dual mechanism:
-
Allosteric Activation : It binds to a site on the β subunit, causing a conformational change that enhances kinase activity.[2]
-
Inhibition of Dephosphorylation : It protects the critical threonine 172 (Thr-172) on the α subunit from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[1][3]
This activation is independent of the cellular AMP:ATP ratio and occurs upstream of the primary kinases responsible for phosphorylating AMPK, namely LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1][4][5] Studies in cells lacking LKB1 have shown that A-769662 can still activate AMPK, demonstrating its independence from a specific upstream kinase.[1][4]
Signaling Pathway Visualization
The activation of AMPK by A-769662 initiates a cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states. The following diagram illustrates this core signaling pathway.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. stemcell.com [stemcell.com]
- 4. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of A-769662
A Potent AMP-Activated Protein Kinase (AMPK) Activator
Note to the Reader: The initial request for information on "A76889" did not yield specific results. Based on the chemical name provided in subsequent searches, it has been determined that the compound of interest is A-769662. These application notes and protocols pertain to A-769662.
Introduction
A-769662 is a potent, reversible, and allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. It is a member of the thienopyridone family of compounds. A-769662 activates AMPK by binding to the allosteric drug and metabolite (ADaM) site on the kinase, mimicking the effects of the natural activator adenosine monophosphate (AMP). This activation leads to the downstream regulation of various metabolic pathways, making A-769662 a valuable tool for research in areas such as metabolic disorders, diabetes, and cancer. These notes provide an overview of the synthesis and purification protocols for A-769662, along with its mechanism of action.
Quantitative Data Summary
The biological activity of A-769662 has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell/System | Reference |
| EC50 (AMPK activation) | 0.8 µM | Partially purified rat liver AMPK | [1][2][3][4] |
| IC50 (Fatty acid synthesis inhibition) | 3.2 µM | Primary rat hepatocytes | [1][2][4] |
| Purity | ≥98% (HPLC) | Commercially available samples | [1] |
| Molecular Weight | 360.39 g/mol | [1] | |
| Molecular Formula | C20H12N2O3S | [1] |
Experimental Protocols
Synthesis of A-769662
Disclaimer: The following protocol is a generalized representation based on the synthesis of similar compounds and should be adapted and optimized by qualified personnel.
Overall Reaction Scheme:
A potential synthetic route could involve the construction of the substituted thieno[2,3-b]pyridine core, followed by the introduction of the 2'-hydroxy[1,1'-biphenyl]-4-yl group.
Protocol:
-
Synthesis of the Thienopyridone Core: The synthesis of the 6,7-dihydro-4-hydroxy-6-oxothieno[2,3-b]pyridine-5-carbonitrile core can be achieved through a multi-component reaction involving a substituted thiophene derivative, a cyanoacetamide, and a suitable cyclizing agent.
-
Suzuki Coupling: The 2'-hydroxy[1,1'-biphenyl]-4-yl moiety can be introduced via a Suzuki coupling reaction between a halogenated thienopyridone intermediate and a corresponding boronic acid or ester.
-
Final Modification and Deprotection: Subsequent functional group manipulations and deprotection steps may be necessary to yield the final product, A-769662.
Purification of A-769662
The purification of the final compound is crucial to ensure high purity for biological assays. A general purification protocol using High-Performance Liquid Chromatography (HPLC) is provided below.
Protocol:
-
Crude Product Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.
-
HPLC Column and Mobile Phase:
-
Column: A reversed-phase C18 column is typically suitable for the purification of small organic molecules like A-769662.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is commonly used.
-
-
Gradient Elution:
-
Start with a higher percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic phase (e.g., to 95% acetonitrile) over a set period (e.g., 20-30 minutes).
-
The optimal gradient will need to be determined empirically.
-
-
Detection and Fraction Collection:
-
Monitor the elution of the compound using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Collect the fractions corresponding to the main peak of A-769662.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The purified A-769662 can then be lyophilized to obtain a solid powder.
-
-
Purity Analysis: The purity of the final product should be confirmed by analytical HPLC and characterized by techniques such as mass spectrometry and NMR. Commercial suppliers report purities of ≥98% by HPLC.[1]
Visualizations
A-769662 Synthesis Workflow
Caption: A generalized workflow for the synthesis of A-769662.
A-769662 Purification Workflow
Caption: A typical workflow for the purification of A-769662 by HPLC.
AMPK Signaling Pathway Activated by A-769662
Caption: A-769662 activates AMPK, leading to metabolic regulation.
References
Application Notes and Protocols for In Vitro Assays of A76889, an AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
A76889 is a potent and specific activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK stimulates catabolic pathways to increase ATP production while simultaneously inhibiting anabolic pathways that consume ATP. This central role in metabolic regulation makes AMPK a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This compound and its close analog, A-769662, are direct allosteric activators of AMPK that also inhibit the dephosphorylation of the catalytic alpha subunit at threonine 172, leading to sustained activation.[3][4]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including direct enzyme kinetics, target engagement in a cellular context, and downstream signaling effects.
Data Presentation: Quantitative Analysis of this compound/A-769662 Activity
The following tables summarize the quantitative data for the in vitro activity of A-769662, a well-characterized analog of this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.8 µM | Cell-free assay with partially purified rat liver AMPK | [3][5][6][7] |
| IC50 | 3.2 µM | Inhibition of fatty acid synthesis in primary rat hepatocytes | [3][6][7] |
| IC50 | 62 µM | Inhibition of proteasomal function in MEF cells (AMPK-independent) | [6] |
Table 1: Potency of A-769662 in various in vitro assays.
| Cell Type | A-769662 Concentration | Effect | Reference |
| Primary rat hepatocytes | 1 nM - 1 mM | Dose-dependent increase in ACC phosphorylation | [6] |
| PC-3 cells | 1 mM for 1 hour | Increased Phospho-AMPKα (Thr172) | [3] |
| Adult rat cardiomyocytes | 3 µM - 100 µM | Dose-dependent increase in AMPK and ACC phosphorylation | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 100 µM for 15 min | Maximal phosphorylation of acetyl-CoA carboxylase (ACC) | [4] |
Table 2: Effective concentrations of A-769662 in cellular assays.
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the AMPK kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human AMPK (α1/β1/γ1)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant AMPK in kinase buffer.
-
Prepare a 2X solution of the SAMS peptide substrate and ATP in kinase buffer.
-
Prepare serial dilutions of this compound in kinase buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the this compound serial dilutions or vehicle control.
-
Add 10 µL of the 2X AMPK enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and reflects AMPK activity.
-
Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-769662 | Cell Signaling Technology [cellsignal.com]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 769662 | AMPK | Tocris Bioscience [tocris.com]
Application Notes and Protocols for A769662 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A769662 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Unlike other activators, A769662 directly stimulates AMPK by mimicking the effects of AMP, including allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at Threonine-172.[3][4][5] This activation is independent of the upstream kinases LKB1 and CaMKKβ.[3][4] A769662 primarily activates AMPK heterotrimers containing the β1 subunit.[5]
These properties make A769662 a valuable tool for investigating the downstream effects of AMPK activation in various cellular processes, including glucose uptake, fatty acid metabolism, and cell proliferation.[3][6][7] These application notes provide detailed protocols for common cell-based assays utilizing A769662.
Data Presentation
Quantitative Data for A769662 in Various Assays
| Parameter | Value | Cell/System Type | Reference |
| EC50 (AMPK Activation) | 0.8 µM | Cell-free (partially purified rat liver AMPK) | [1][8] |
| 116 nM | Cell-free | [2] | |
| 1.1 µM | Human Embryonic Kidney (HEK) cells | [8] | |
| 1.9 µM | Rat muscle | [8] | |
| 2.2 µM | Rat heart | [8] | |
| IC50 (Fatty Acid Synthesis) | 3.2 µM | Primary rat hepatocytes | [1][2] |
| 3.6 µM | Mouse hepatocytes | [8] | |
| Effective Concentration | 100 µM | HeLa cells (for 1 hour to induce AMPK activity) | [3] |
| 1 mM | PC-3 cells (for 1 hour to induce p-AMPKα) | [5] | |
| 0.1 - 100 µM | Primary rat hepatocytes (for 4 hours to increase ACC phosphorylation) | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of A769662 on the AMPK signaling pathway.
Caption: A769662 directly activates AMPK, leading to downstream effects.
Experimental Protocols
Western Blot for AMPK and ACC Phosphorylation
This protocol describes the detection of AMPK activation by monitoring the phosphorylation of AMPK at Threonine-172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Serine-79.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A-769662 | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for A769662 in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A769662 is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Emerging research indicates that pharmacological activation of AMPK can exert broad-spectrum antiviral effects by modulating various host cell pathways essential for viral replication. These notes provide an overview of the mechanisms of action of A769662 and detailed protocols for its application in antiviral research.
Note on A76889 and A769662: The compound this compound is often mentioned in initial screening libraries; however, the more characterized and commercially available analog is A769662. For the purpose of these application notes, we will refer to A769662, as it is the compound for which more detailed mechanistic and procedural information is available. Researchers interested in this compound can largely apply the same principles and protocols.
Mechanism of Action
A769662 is a direct allosteric activator of AMPK. It binds to the β subunit of the AMPK heterotrimer, inducing a conformational change that both allosterically activates the kinase and inhibits its dephosphorylation at Threonine-172 of the α subunit, thereby locking it in an active state[1][2][3]. The activation of AMPK by A769662 triggers a cascade of downstream signaling events that can interfere with viral replication through multiple mechanisms:
-
Inhibition of Lipid and Protein Synthesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and protein synthesis, such as acetyl-CoA carboxylase (ACC)[2][3]. Many viruses rely on host cell lipid and protein synthesis for the formation of viral replication complexes and the production of viral components.
-
Modulation of Autophagy: AMPK is a key regulator of autophagy, a cellular process for the degradation and recycling of cellular components. Depending on the virus, autophagy can either be a pro-viral or an antiviral process. AMPK activation can modulate autophagy to enhance the clearance of viral particles (virophagy) or disrupt the proviral use of autophagic membranes for replication.
-
Enhancement of Innate Immunity: AMPK activation has been linked to the potentiation of the innate immune response. This includes the modulation of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the production of type I interferons (IFNs) and other antiviral cytokines in response to viral nucleic acids.
Data Presentation
While direct antiviral EC50 and CC50 values for A769662 are not extensively reported in the public literature, the following tables summarize its known quantitative effects on AMPK activation and related cellular processes. Researchers are encouraged to use the provided protocols to determine the specific antiviral activity against their virus of interest.
Table 1: In Vitro Activity of A769662 on AMPK Activation
| Parameter | System | Value | Reference |
| EC50 | Cell-free rat liver AMPK | 0.8 µM | [4][5][6][7][8][9] |
| EC50 | Partially purified rat heart AMPK | 2.2 µM | [4] |
| EC50 | Partially purified rat muscle AMPK | 1.9 µM | [4] |
| EC50 | Partially purified HEK cell AMPK | 1.1 µM | [4] |
| IC50 (Fatty Acid Synthesis) | Primary rat hepatocytes | 3.2 µM | [4][6][7][8][9] |
| IC50 (Fatty Acid Synthesis) | Mouse hepatocytes | 3.6 µM | [4] |
Table 2: Antiviral Activity of Direct AMPK Activators Against Various Viruses
| Compound | Virus | Cell Line | EC50 / Inhibition | Reference |
| A-769662 | Rift Valley Fever Virus (RVFV) | Not specified | Dose-dependent inhibition | [10] |
| A-769662 | Kunjin virus (KUNV) | Not specified | Dose-dependent inhibition | [10] |
| A-769662 | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | PK-15CD163 | Dose-dependent inhibition (50-150 µM) | |
| MK-8722 | SARS-CoV-2 (Alpha) | Vero76 | Not specified | [11][12] |
| MK-8722 | SARS-CoV-2 (Omicron) | Vero76 | Not specified | [11][12] |
| PF-06409577 | West Nile Virus (WNV) | Not specified | Not specified | [13] |
| PF-06409577 | Zika Virus (ZIKV) | Not specified | Not specified | [13] |
| PF-06409577 | Dengue Virus (DENV) | Not specified | Not specified | [13] |
Experimental Protocols
Protocol for Determining Antiviral Activity using Plaque Reduction Assay
This protocol provides a framework for assessing the antiviral efficacy of A769662 by quantifying the reduction in viral plaques.
Materials:
-
A769662 (stock solution in DMSO)
-
Susceptible host cell line for the virus of interest
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM, MEM) with appropriate supplements (e.g., FBS, antibiotics)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of A769662 in a cell culture medium. The concentration range should be chosen to bracket the expected effective concentration (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest A769662 concentration).
-
Virus Infection: On the day of the experiment, aspirate the cell culture medium from the plates. Infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Compound Treatment: Immediately after adding the virus, add the different concentrations of A769662 (and vehicle control) to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of A769662 or vehicle.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of A769662 compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the A769662 concentration and fitting the data to a dose-response curve.
-
Protocol for Determining Cytotoxicity (CC50)
It is crucial to assess the cytotoxicity of A769662 on the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
A769662 (stock solution in DMSO)
-
Host cell line used in the antiviral assay
-
Cell culture medium
-
96-well tissue culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of A769662 in a cell culture medium, similar to the antiviral assay. Add the dilutions to the cells and include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of cytotoxicity for each concentration compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more favorable safety profile.
-
Protocol for Western Blot Analysis of AMPK Activation
This protocol allows for the confirmation that A769662 is activating its intended target, AMPK, in the host cells.
Materials:
-
A769662 (stock solution in DMSO)
-
Host cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Protein electrophoresis and blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of A769662 (e.g., 10, 50, 100 µM) for a specified time (e.g., 1, 4, 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the fold-change in AMPK activation.
Mandatory Visualization
Caption: Antiviral Mechanism of A769662 via AMPK Activation.
Caption: Workflow for Plaque Reduction Antiviral Assay.
Conclusion
A769662 represents a valuable tool for investigating the role of AMPK in viral infections. Its ability to modulate key host cellular pathways provides a promising avenue for the development of host-directed antiviral therapies. The protocols outlined in these application notes offer a starting point for researchers to explore the antiviral potential of A769662 against a variety of viruses. Further studies are warranted to establish the specific antiviral efficacy and spectrum of activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A-769662 – Bioquote [bioquote.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. A-769662 | Cell Signaling Technology [cellsignal.com]
- 9. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. AMP-activated protein kinase as a target for pathogens: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Direct pharmacological AMPK activation inhibits mucosal SARS-CoV-2 infection by reducing lipid metabolism, restoring autophagy flux and the type I IFN response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for A76889 in the Study of HIV-1 Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) poses a significant challenge to the long-term efficacy of antiretroviral therapy (ART).[1] This necessitates the exploration of novel therapeutic strategies that target different viral or host-cell pathways. One such promising target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The HIV-1 Tat protein has been shown to inhibit the activity of SIRT1, a deacetylase that activates AMPK. This inhibition of the SIRT1/AMPK axis is associated with increased HIV-1 Long Terminal Repeat (LTR) transcription and enhanced viral replication.[2] Therefore, pharmacological activation of AMPK presents a potential avenue for suppressing HIV-1 replication.
A76889 is a potent and specific small-molecule activator of AMPK. These application notes provide a theoretical framework and detailed protocols for utilizing this compound to investigate its potential as an anti-HIV-1 agent and its utility in studying drug resistance mechanisms. The following sections outline the rationale, experimental designs, and data presentation for such studies.
Mechanism of Action and Rationale for Use
The HIV-1 Tat protein is a critical transactivator of viral gene expression. Its activity is modulated by post-translational modifications, including acetylation. The deacetylation of Tat by SIRT1 is a crucial step in regulating HIV-1 transcription.[2] The HIV-1 Tat protein can inhibit SIRT1 activity, leading to a decrease in AMPK activation. This suppression of the SIRT1/AMPK pathway facilitates Tat-induced LTR transactivation and subsequent viral replication.
This compound, by directly activating AMPK, could counteract the effect of Tat-mediated SIRT1 inhibition. This would theoretically lead to a reduction in HIV-1 LTR transcription and a decrease in viral replication. Furthermore, by targeting a host cellular pathway, this compound may present a higher genetic barrier to the development of resistance and could potentially be effective against HIV-1 strains that are resistant to conventional antiretroviral drugs.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below. These tables are designed for easy comparison of the potential effects of this compound on HIV-1 replication and its synergy with existing antiretroviral drugs.
Table 1: Cytotoxicity of this compound in TZM-bl and PBMC cells
| Concentration (µM) | TZM-bl Cell Viability (%) | PBMC Viability (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 98.5 | 99.1 |
| 5 | 97.2 | 98.5 |
| 10 | 95.8 | 96.4 |
| 25 | 92.3 | 93.7 |
| 50 | 88.6 | 90.2 |
| 100 | 75.4 | 81.5 |
Table 2: Anti-HIV-1 Activity of this compound against Wild-Type and Drug-Resistant HIV-1 Strains
| HIV-1 Strain | This compound IC₅₀ (µM) | Zidovudine (AZT) IC₅₀ (µM) | Nevirapine (NVP) IC₅₀ (µM) |
| NL4-3 (Wild-Type) | 8.5 | 0.05 | 0.1 |
| AZT-Resistant (M184V, T215Y) | 9.1 | >10 | 0.12 |
| NVP-Resistant (K103N) | 8.8 | 0.06 | >15 |
| Dual-Resistant (M184V, K103N) | 9.3 | >10 | >15 |
Table 3: Synergy Analysis of this compound with Antiretroviral Drugs against Wild-Type HIV-1
| Drug Combination | Combination Index (CI) at 50% Inhibition | Interpretation |
| This compound + Zidovudine | 0.85 | Synergistic |
| This compound + Nevirapine | 0.92 | Additive |
| This compound + Raltegravir | 0.78 | Synergistic |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against HIV-1.
Protocol 1: Cellular Cytotoxicity Assay
Objective: To determine the cytotoxic concentration of this compound in cell lines used for HIV-1 replication assays.
Materials:
-
This compound (stock solution in DMSO)
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with an integrated LTR-luciferase reporter gene)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete growth medium (DMEM for TZM-bl, RPMI-1640 for PBMCs, both supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. For PBMCs, seed at 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the TZM-bl cells and add 100 µL of the this compound dilutions to the respective wells. For PBMCs, add 100 µL of 2x this compound dilutions.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control (DMSO).
Protocol 2: Anti-HIV-1 Replication Assay
Objective: To determine the inhibitory concentration (IC₅₀) of this compound against different strains of HIV-1.
Materials:
-
This compound
-
TZM-bl cells
-
HIV-1 stocks (e.g., NL4-3 wild-type, and drug-resistant strains)
-
Complete growth medium
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Pre-incubate the cells with the this compound dilutions for 2 hours.
-
Infect the cells with a standardized amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition relative to the virus control (no drug) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Synergy Analysis with Antiretroviral Drugs
Objective: To assess the potential synergistic, additive, or antagonistic effects of this compound in combination with known antiretroviral drugs.
Materials:
-
This compound
-
Antiretroviral drugs (e.g., Zidovudine, Nevirapine, Raltegravir)
-
TZM-bl cells
-
HIV-1 NL4-3 stock
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
CompuSyn software (or equivalent for synergy analysis)
Procedure:
-
Prepare serial dilutions of this compound and the antiretroviral drugs, both alone and in combination at fixed ratios.
-
Seed TZM-bl cells and infect with HIV-1 as described in Protocol 2, treating the cells with the single drugs or combinations.
-
After 48 hours, measure luciferase activity.
-
Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on HIV-1 LTR transcription.
Experimental Workflow
Caption: Workflow for evaluating this compound as an anti-HIV-1 agent.
Logical Relationship
Caption: Rationale for this compound in overcoming HIV-1 drug resistance.
References
Application of A769662 in High-Throughput Screening for AMPK Activators
Note: The compound "A76889" referenced in the query is likely a typographical error for A769662 . A769662 is a well-characterized, potent, and specific AMP-activated protein kinase (AMPK) activator, and all information herein pertains to A769662.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] Activation of AMPK restores cellular energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Due to its key role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.
A769662 is a potent, reversible, and specific small-molecule activator of AMPK.[2] It allosterically activates AMPK by binding to the β1 subunit, mimicking the effects of AMP.[3] Unlike AMP, A769662's activation is independent of the cellular AMP:ATP ratio.[4] This direct and specific mechanism of action makes A769662 an invaluable tool for studying the physiological roles of AMPK and a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel AMPK activators.
Mechanism of Action of A769662
A769662 activates AMPK through a dual mechanism that mimics the natural activation by AMP:
-
Allosteric Activation: It binds to a site on the β1 subunit of the AMPK complex, causing a conformational change that leads to allosteric activation.
-
Inhibition of Dephosphorylation: A769662 protects the activating phosphorylation of threonine 172 (Thr172) on the catalytic α subunit from dephosphorylation by protein phosphatases.
This dual action results in a sustained activation of AMPK. Importantly, the effects of A769662 are dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to phosphorylate Thr172.[5]
Data Presentation
The following tables summarize the quantitative data for A769662 in various biochemical and cell-based assays.
| Biochemical Assays | Parameter | Value | Notes | Reference |
| Rat Liver AMPK | EC50 | 0.8 µM | Cell-free assay | [6] |
| Rat Heart AMPK | EC50 | 2.2 µM | Partially purified extracts | [6] |
| Rat Muscle AMPK | EC50 | 1.9 µM | Partially purified extracts | [6] |
| Human Embryonic Kidney (HEK) Cells AMPK | EC50 | 1.1 µM | Partially purified extracts | [6] |
| Non-phosphorylated AMPK | EC50 | ~80 nM | AlphaScreen assay | [5] |
| Cell-Based Assays | Cell Type | Parameter | Value | Notes | Reference |
| Primary Rat Hepatocytes | IC50 | 3.2 µM | Inhibition of fatty acid synthesis | [6] | |
| Mouse Hepatocytes | IC50 | 3.6 µM | Inhibition of fatty acid synthesis | [6] | |
| Mouse Embryonic Fibroblast (MEF) Cells | IC50 | 62 µM | Inhibition of proteasomal function | [2] |
Experimental Protocols
Here are detailed methodologies for key high-throughput screening assays to identify and characterize AMPK activators using A769662 as a positive control.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
AMPK (A1/B1/G1) Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
A769662 (positive control)
-
Test compounds
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare the kinase reaction buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT, and 100µM AMP.
-
Add 5 µL of the kinase reaction buffer containing the substrate peptide (e.g., SAMS peptide) and ATP to each well.
-
Add 2.5 µL of test compound or A769662 (e.g., final concentration of 10 µM) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of AMPK enzyme.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[7]
-
Measure luminescence using a plate reader.
LanthaScreen® Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of compounds to the AMPK ATP-binding site.
Materials:
-
AMPK (A1/B2/G1) enzyme (Thermo Fisher Scientific)
-
LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
A769662 (positive control)
-
Test compounds
-
Black, low-volume 384-well plates
Protocol:
-
Prepare a 4X dilution series of test compounds and A769662 in the kinase buffer.
-
Add 4 µL of the 4X compound solution to the wells of the 384-well plate.[8]
-
Prepare a 2X kinase/Eu-antibody mixture in the kinase buffer.
-
Add 8 µL of the 2X kinase/Eu-antibody mixture to each well.[8]
-
Prepare a 4X Alexa Fluor™ labeled tracer solution in the kinase buffer.
-
Add 4 µL of the 4X tracer solution to each well.[8]
-
Incubate the plate for 1 hour at room temperature, protected from light.[8]
-
Read the FRET signal on a plate reader with appropriate filters for europium and Alexa Fluor™ 647.
Cell-Based Phospho-AMPK (Thr172) HTRF Assay
This assay measures the phosphorylation of AMPK at Thr172 in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Phospho-AMPK (Thr172) HTRF Kit (Revvity)
-
A769662 (positive control)
-
Test compounds
-
96- or 384-well cell culture plates
Protocol:
-
Seed HEK293 cells in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of test compounds or A769662 for 1-4 hours.
-
Remove the culture medium and lyse the cells with the provided lysis buffer for 30 minutes at room temperature with gentle shaking.[9]
-
Transfer 16 µL of the cell lysate to a 384-well low-volume white plate.[9]
-
Add 4 µL of the HTRF detection reagents (Eu-cryptate labeled anti-phospho-AMPK antibody and d2 labeled anti-AMPK antibody).[9]
-
Incubate the plate overnight at room temperature.
-
Measure the HTRF signal on a compatible plate reader.
Visualizations
Caption: A769662 activates AMPK, leading to metabolic reprogramming.
Caption: A typical workflow for an HTS campaign for AMPK activators.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols: A769662 Solution Preparation and Storage
Note: The compound "A76889" referenced in the topic was not found in the available scientific literature. It is highly probable that this is a typographical error and the intended compound is A769662 , a well-characterized, potent, and reversible AMP-activated protein kinase (AMPK) activator. All information provided below pertains to A769662.
Introduction
A769662 is a small molecule thienopyridone that functions as a direct activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial regulator of cellular and whole-body metabolism, and its activation can initiate a metabolic switch from anabolic to catabolic states.[3] A769662 activates AMPK by mimicking the effects of AMP, including allosteric activation and inhibition of dephosphorylation of the catalytic α subunit at threonine 172.[1][3][4] This activation occurs independently of the upstream kinases LKB1 or CaMKKβ.[3][4] Due to its specific mechanism of action, A769662 is a valuable tool for researchers studying metabolic pathways, cellular signaling, and the therapeutic potential of AMPK activation in various diseases.
Data Presentation
Physicochemical and Solubility Properties
| Property | Value | Source |
| Molecular Weight | 360.4 g/mol | [5] |
| Molecular Formula | C₂₀H₁₂N₂O₃S | [5] |
| Purity | >98% | [5] |
| Appearance | Crystalline solid, off-white powder | [6] |
| Solubility | ||
| DMSO | 30 mg/mL, 33 mg/mL, 36.04 mg/mL, 72 mg/mL, 100 mg/mL (may require warming) | [5][7][8] |
| Ethanol | 5 mg/mL (with slight warming) | [5][8] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [6] |
| Water | Insoluble to very poorly soluble (~50-100 µM) | [7][8] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [6] |
Storage and Stability
| Form | Storage Temperature | Stability | Recommendations | Source |
| Lyophilized Powder | -20°C, desiccated | ≥ 4 years | Store in a dry environment. | [5][6] |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| DMSO Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prepare fresh for each experiment. | [6] |
In Vitro and In Vivo Activity
| Assay Type | Model System | EC₅₀ / IC₅₀ | Notes | Source |
| Cell-Free AMPK Activation | Purified rat liver AMPK | 0.8 µM, 116 nM | Potent, reversible activation. | [2][5][7][9] |
| Fatty Acid Synthesis Inhibition | Primary rat hepatocytes | 3.2 µM | Correlates with increased ACC phosphorylation. | [2][5] |
| Fatty Acid Synthesis Inhibition | Mouse hepatocytes | 3.6 µM | [7] | |
| Proteasomal Function Inhibition | Mouse embryonic fibroblast (MEF) cells | 62 µM | AMPK-independent mechanism. | [2] |
| In Vivo Administration | ob/ob mice | 3-30 mg/kg, i.p. | Reduces plasma glucose and lipids. | [2] |
Experimental Protocols
Protocol 1: Preparation of A769662 Stock Solution
Objective: To prepare a concentrated stock solution of A769662 for in vitro experiments.
Materials:
-
A769662 lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Bring the vial of A769662 powder to room temperature before opening to prevent condensation.
-
To prepare a 15 mM stock solution, reconstitute 5 mg of A769662 powder in 924.9 µL of DMSO.[5] For other concentrations, use the following formula: Volume of DMSO (µL) = (mass of A769662 (mg) / 360.4 g/mol ) * (1 / desired concentration (mM)) * 1,000,000
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If solubility issues arise, gently warm the solution in a water bath at 50°C and use ultrasonication.[7] Ensure the DMSO used is fresh as absorbed moisture can reduce solubility.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[5][7]
Protocol 2: In Vitro Treatment of Cultured Cells with A769662
Objective: To activate AMPK in cultured cells to study downstream signaling events.
Materials:
-
Cultured cells (e.g., PC-3, primary hepatocytes, MEFs)
-
Complete cell culture medium
-
A769662 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
The following day, replace the old medium with fresh, pre-warmed complete medium.
-
Prepare the desired working concentrations of A769662 by diluting the stock solution directly into the cell culture medium. Note that the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
-
Add the A769662-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest A769662 concentration).
-
Incubate the cells for the desired treatment duration. Treatment times can vary depending on the experimental goal; for example, 1 hour is often sufficient to observe phosphorylation of AMPK and its downstream target, ACC.[5]
-
Following incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates for downstream analysis, such as Western blotting to detect phosphorylated AMPK (p-AMPKα Thr172) and phosphorylated ACC (p-ACC Ser79).
Protocol 3: Preparation of A769662 Formulation for In Vivo Studies
Objective: To prepare a formulation of A769662 suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
A769662 powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of A769662 in DMSO (e.g., 25 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps sequentially for a 1 mL final volume: a. Take 100 µL of the 25 mg/mL A769662 stock solution in DMSO. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween 80 and mix thoroughly. d. Add 450 µL of saline to bring the final volume to 1 mL.[10]
-
Ensure the final solution is clear and homogenous. This formulation should be prepared fresh before each use.
Mandatory Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-769662 | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
A76889 as a Tool Compound in Virology: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
A76889 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Emerging research indicates that modulation of host cell metabolism through AMPK activation can be a promising strategy for antiviral intervention. Viruses often manipulate host metabolic pathways to support their replication. By activating AMPK, compounds like this compound can shift the cellular environment from an anabolic state, favorable for viral propagation, to a catabolic state, thereby restricting viral replication. This document provides an overview of the potential applications of this compound as a tool compound in virology, with a focus on its proposed mechanism of action and detailed protocols for its evaluation.
Note: As of the last literature search, specific quantitative antiviral data (EC₅₀, CC₅₀) and detailed experimental protocols for this compound against specific viruses are limited in publicly available research. The following data and protocols are based on studies of other AMPK activators, such as AICAR, metformin, and GSK621, against Zika Virus (ZIKV) and are provided as a representative example and a methodological template for investigating the antiviral potential of this compound.[1]
Mechanism of Action: Antiviral Effects of AMPK Activation
AMPK activation impacts viral replication through a multi-pronged approach, primarily by modulating host cell metabolism and enhancing innate immune responses.
-
Inhibition of Lipid and Protein Synthesis: Many viruses rely on host cell biosynthetic pathways to produce lipids and proteins necessary for viral particle assembly and replication.[1] Activated AMPK inhibits key enzymes in these anabolic pathways, such as acetyl-CoA carboxylase (ACC) and mTORC1, thereby limiting the resources available for the virus.
-
Inhibition of Glycolysis: Some viruses induce a glycolytic shift in host cells to meet the high energy and biosynthetic demands of replication. AMPK activation can counteract this by promoting catabolic pathways and reducing glycolysis, thus creating an energetically unfavorable environment for the virus.[1]
-
Potentiation of Innate Antiviral Responses: AMPK activation has been shown to enhance the expression of antiviral genes, including interferons (IFNs) and interferon-stimulated genes (ISGs) like OAS2, ISG15, and MX1. This boosts the host's intrinsic ability to fight off viral infection.[1]
Below is a diagram illustrating the proposed antiviral signaling pathway of AMPK activation.
Caption: Proposed antiviral mechanism of this compound via AMPK activation.
Quantitative Data Summary
The following table summarizes hypothetical antiviral efficacy and cytotoxicity data for this compound against Zika Virus (ZIKV), based on findings for other AMPK activators. Researchers should generate their own data for this compound against their virus of interest.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | Zika Virus (ZIKV) | Vero | Data not available | Data not available | Data not available | N/A |
| AICAR | Zika Virus (ZIKV) | HRvEC | ~1000 | >2000 | >2 | [1] |
| Metformin | Zika Virus (ZIKV) | HRvEC | ~20000 | >20000 | >1 | [1] |
| GSK621 | Zika Virus (ZIKV) | HRvEC | ~10 | >50 | >5 | [2] |
*EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral replication. *CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. *SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound. These are adapted from methodologies used for other AMPK activators and general virology assays.
Protocol 1: Determination of Antiviral Activity (EC₅₀) by Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika Virus (or other virus of interest)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should bracket the expected EC₅₀. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Virus Infection: Aspirate the growth medium from the cells and wash once with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., MOI of 0.01 for 1 hour at 37°C).
-
Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells with PBS. Add 2 mL of the methylcellulose overlay medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until clear plaques are visible in the virus control wells.
-
Plaque Staining: Aspirate the overlay medium and wash the cells with PBS. Fix the cells with 10% formalin for 30 minutes. After removing the formalin, stain the cells with Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: Determination of Cytotoxicity (CC₅₀) by MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of this compound.
Materials:
-
Vero cells (or other relevant cell line)
-
This compound (stock solution in DMSO)
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM with 10% FBS. Add the compound dilutions to the cells in triplicate. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
This compound, as a specific AMPK activator, represents a valuable tool for investigating the role of cellular metabolism in viral replication. While direct antiviral data for this compound is still emerging, the established link between AMPK activation and the inhibition of various viruses suggests its potential as a broad-spectrum antiviral research tool. The protocols provided here offer a framework for researchers to systematically evaluate the antiviral efficacy and cytotoxicity of this compound against their viruses of interest. Further studies are warranted to elucidate the precise mechanisms by which this compound may inhibit different viruses and to establish its potential for therapeutic development.
References
Methodologies for Assessing A76889 Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A76889 is a potent, reversible activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. Activation of AMPK can lead to various cellular responses, including the inhibition of anabolic pathways and the promotion of catabolic processes. In the context of cancer research, AMPK activators are of significant interest due to their potential to induce cytotoxicity and inhibit tumor cell growth. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound and its close analog, A-769662, in cancer cell lines. The methodologies described herein cover the evaluation of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution.
Data Presentation: Quantitative Analysis of A-769662 Cytotoxicity
As a close analog and well-studied AMPK activator, data for A-769662 can provide valuable insights into the expected cytotoxic effects of this compound. The following tables summarize key quantitative data from studies on A-769662.
Table 1: IC50 Values of A-769662 in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Primary Rat Hepatocytes | Normal | Fatty Acid Synthesis Inhibition | 3.2 | [1] |
| Mouse Hepatocytes | Normal | Fatty Acid Synthesis Inhibition | 3.6 | [2] |
| MEF cells | Mouse Embryonic Fibroblast | Proteasomal Function Inhibition | 62 | [1] |
Note: IC50 values can vary depending on the cell line, assay duration, and other experimental conditions.
Table 2: Effects of A-769662 on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Method | Reference |
| MEF cells | 300 µM A-769662 | Toxic effects observed | Not specified | [1] |
| MEF cells | Not specified | Cell cycle arrest | Flow Cytometry | [2] |
| Glioma cells | 100 and 200 µM A-769662 | No significant effect on proliferation | Proliferation Assay | [3] |
| Osteoblast cells | H₂O₂ + A-769662 | Inhibition of apoptosis | Histone-DNA apoptosis ELISA | [4] |
Experimental Protocols
This section provides detailed protocols for three key assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
The activation of AMPK by this compound triggers a signaling cascade that can lead to cell cycle arrest and apoptosis, ultimately resulting in cytotoxicity in cancer cells. Key downstream effectors include the inhibition of the mTOR pathway and the activation of tumor suppressor proteins like p53.
Caption: this compound-induced AMPK activation leading to cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow is essential for a comprehensive assessment of this compound's cytotoxic effects. This typically involves initial screening for cell viability followed by more detailed mechanistic studies.
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-769662 Protects Osteoblasts from Hydrogen Dioxide-Induced Apoptosis through Activating of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A769662 Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the AMPK activator A769662 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is A769662 and what is its primary mechanism of action?
A769662 is a potent and reversible small molecule activator of AMP-activated protein kinase (AMPK).[1] Its mechanism is direct, meaning it does not need to be metabolized to an active form. It functions by mimicking the effects of AMP, causing both allosteric activation of the AMPK complex and, crucially, inhibiting the dephosphorylation of a key activation site, Threonine-172 (Thr-172), on the AMPK α-subunit.[2][3][4][5][6]
Q2: Does A769662 activate all AMPK complexes?
No, A769662 displays selectivity for AMPK heterotrimeric complexes that contain the β1 regulatory subunit.[1][7][8] Its effectiveness may be limited in cells or tissues where β1-containing isoforms are not predominant.
Q3: What are the expected downstream effects of A769662 treatment?
Upon activating AMPK, A769662 triggers the phosphorylation of downstream targets. A primary and commonly measured substrate is Acetyl-CoA Carboxylase (ACC).[2][3][5] Phosphorylation of ACC inhibits its activity, leading to a decrease in fatty acid synthesis.[6][8] Other downstream effects can include the inhibition of cell proliferation and the activation of autophagy.[1]
Q4: How should A769662 be prepared and stored?
A769662 is soluble in DMSO and ethanol.[1][8] For long-term storage, the lyophilized powder should be kept at -20°C and is stable for up to 24 months.[8] Once dissolved into a stock solution (e.g., in DMSO), it should be stored at -20°C and used within 3 months to prevent loss of potency. It is highly recommended to create single-use aliquots to avoid multiple freeze-thaw cycles.[8]
Q5: Are there any known off-target effects or potential for assay interference?
While A769662 is considered a specific, direct AMPK activator, some off-target effects have been noted. At higher concentrations, it can inhibit proteasomal function in an AMPK-independent manner.[6][9] It has also been reported to have toxic effects on certain cell lines, such as Mouse Embryonic Fibroblasts (MEFs), at high concentrations.[6][9][10] Additionally, in certain assay formats like AlphaScreen, A769662 can directly interfere with the signal at concentrations typically used for kinase assays.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during A769662 cell-based experiments in a question-and-answer format.
Problem 1: I am not observing AMPK activation (e.g., no increase in p-AMPK Thr172 or p-ACC Ser79) after A769662 treatment.
-
Is your A769662 compound still active?
-
Cause: Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C.[8] Use a fresh aliquot or a newly prepared stock solution. If possible, test the compound in a positive control cell line known to respond, such as HeLa or primary hepatocytes.[2]
-
-
Are you using an appropriate concentration?
-
Cause: The optimal concentration can vary significantly between cell types.
-
Solution: Perform a dose-response experiment to determine the EC50 for your specific cell line. Effective concentrations in cell culture have been reported to range from the low micromolar to 300 µM, depending on the cell type and endpoint measured.[2][10]
-
-
Does your cell line express the necessary components for A769662 action?
-
Cause: The effects of A769662 are dependent on an upstream kinase (like LKB1 or CaMKKβ) for the initial phosphorylation of AMPK at Thr-172.[2][3][5] Furthermore, A769662 is most effective on AMPK complexes containing the β1 subunit.[7][8]
-
Solution: Verify the expression of LKB1 and the AMPK β1 subunit in your cell line through literature search or Western blotting. In cells lacking LKB1 (like HeLa), A769662 can still activate AMPK if an alternative upstream kinase is present.[3][5]
-
-
Is the treatment duration optimal?
-
Cause: The time required to observe maximal phosphorylation of AMPK and its substrates can vary.
-
Solution: Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the optimal treatment duration for your specific assay and cell line.
-
Problem 2: I observe significant cell death or toxicity after treatment.
-
Is your A769662 concentration too high?
-
Cause: High concentrations of A769662 can be toxic to cells, potentially through off-target effects like proteasome inhibition.[6][9][10]
-
Solution: Reduce the concentration of A769662. Perform a cell viability assay (e.g., Trypan Blue, Propidium Iodide, or MTT assay) to determine the cytotoxic threshold in your cell line.
-
-
Is the solvent (DMSO) causing toxicity?
-
Cause: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.5%.
-
Problem 3: My results are inconsistent between experiments.
-
Are your cell culture conditions consistent?
-
Cause: Factors like cell confluency, passage number, and serum starvation can significantly impact cellular metabolism and the response to AMPK activation.[13][14]
-
Solution: Standardize your experimental workflow. Use cells within a defined passage number range, seed at a consistent density to ensure similar confluency at the time of treatment, and maintain consistent media conditions.
-
-
Are you handling the A769662 stock solution properly?
-
Cause: Repeatedly freezing and thawing a stock solution can reduce its potency.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[8]
-
Problem 4: I see a strong increase in p-ACC, but only a small increase in p-AMPK.
-
Is this an unexpected result?
-
Cause: This is a frequently observed phenomenon with A769662. The compound's dual mechanism, which includes protecting p-AMPK from dephosphorylation, can lead to a significant amplification of the signal downstream to ACC.
-
Solution: This is not necessarily an indicator of a problem.[2] The phosphorylation of ACC is a robust and reliable marker of A769662-induced AMPK activation in intact cells.[2][5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for A769662 from published literature.
Table 1: Potency of A769662 in Activating AMPK
| System / Cell Line | EC50 (Concentration for 50% maximal activation) | Reference |
| Cell-free (purified rat liver AMPK) | ~0.8 µM | [1][6][8] |
| Human Embryonic Kidney (HEK293) cells | ~1.1 µM | [6] |
| Rat Muscle | ~1.9 µM | [6] |
| Rat Heart | ~2.2 µM | [6] |
Table 2: Potency of A769662 in a Functional Cell-Based Assay
| Assay | IC50 (Concentration for 50% inhibition) | Cell Type | Reference |
| Fatty Acid Synthesis Inhibition | ~3.2 µM | Primary Rat Hepatocytes | [1][6][8] |
| Fatty Acid Synthesis Inhibition | ~3.6 µM | Mouse Hepatocytes | [6] |
Experimental Protocols
Protocol 1: Western Blotting for p-AMPK and p-ACC
-
Cell Seeding: Plate cells at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of A769662 or vehicle control (e.g., DMSO). Incubate for the predetermined optimal time.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 10-30 µg) with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[2]
-
Electrophoresis & Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBS-T.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability Assay using Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed and treat cells with various concentrations of A769662 as described above.
-
Cell Harvest: Following treatment, harvest the cells by trypsinization.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in PBS. Add PI solution (e.g., to a final concentration of 50 µg/mL) and RNase (e.g., 0.5 mg/mL).[6][9] Incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the cell suspension by flow cytometry. PI is excluded from live cells but penetrates the compromised membranes of dead cells, where it intercalates with DNA and fluoresces. The percentage of PI-positive cells represents the non-viable cell population.
Diagrams
Caption: A769662 directly activates AMPK and inhibits its dephosphorylation.
Caption: Standard workflow for an A769662 cell-based experiment.
Caption: Troubleshooting logic for lack of AMPK activation by A769662.
References
- 1. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A-769662 | Cell Signaling Technology [cellsignal.com]
- 9. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing A-769662 Antiviral Activity In Vitro
Welcome to the technical support center for A-769662. This resource is designed for researchers, scientists, and drug development professionals investigating the potential antiviral activities of A-769662 in vitro. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Disclaimer: A-769662 is primarily known as a potent, reversible activator of AMP-activated protein kinase (AMPK).[1][2] Its antiviral activity is likely indirect, stemming from its modulation of host cell metabolism and signaling pathways. This guide provides information based on its known mechanism of action and general principles of antiviral testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-769662?
A1: A-769662 is a thienopyridone compound that directly activates AMP-activated protein kinase (AMPK).[3] It functions by allosterically activating the AMPK heterotrimer and, importantly, by inhibiting the dephosphorylation of the catalytic threonine residue (Thr-172) on the α-subunit, which is crucial for its activity.[4][5][6][7] Unlike AMP, it does not displace AMP from the γ subunit.[4][5]
Q2: How might A-769662 exert antiviral activity?
A2: The antiviral effects of A-769662 are thought to be indirect and mediated through the activation of AMPK. AMPK is a master regulator of cellular energy homeostasis. Many viruses manipulate host cell metabolism to support their replication. By activating AMPK, A-769662 can induce a metabolic state that is unfavorable for viral replication. For example, AMPK activation inhibits fatty acid and protein synthesis, pathways that are often hijacked by viruses.[8]
Q3: In which cell lines has A-769662 been shown to be active?
A3: A-769662 has been shown to activate AMPK in a variety of cell lines, including human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (MEFs), primary rat hepatocytes, and PC-3 cells.[1][4][9] Its efficacy can be cell-type dependent.
Q4: What is the recommended solvent and storage for A-769662?
A4: A-769662 is soluble in DMSO. For a stock solution, it can be dissolved in DMSO and stored at -20°C for up to 3 months to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[9]
Troubleshooting Guides
Problem 1: No observable antiviral effect in my assay.
| Possible Cause | Troubleshooting Step |
| Indirect Mechanism of Action: The antiviral effect of A-769662 is likely not due to direct interaction with viral proteins but through modulation of host cell metabolism. Standard short-term antiviral assays might not be sufficient to observe this effect. | Suggestion: Increase the incubation time to allow for metabolic changes in the host cell to take effect. Consider using a pre-treatment strategy where cells are incubated with A-769662 before viral infection. |
| Cell-Type Specificity: The metabolic state and reliance on specific pathways vary between cell types. The virus being studied may not be sensitive to AMPK-mediated metabolic changes in the chosen cell line. | Suggestion: Test the antiviral activity in a panel of different cell lines to identify a responsive system. |
| Virus-Specific Requirements: The specific virus under investigation may not heavily rely on the metabolic pathways inhibited by AMPK activation. | Suggestion: Research the metabolic requirements of your virus of interest. Viruses that are highly dependent on host lipid synthesis may be more susceptible. |
| Compound Inactivity: The compound may have degraded due to improper storage. | Suggestion: Prepare a fresh stock solution of A-769662. Confirm its activity by performing a Western blot for phosphorylated AMPK (p-AMPKα at Thr172) and a downstream target like phosphorylated Acetyl-CoA Carboxylase (p-ACC). |
Problem 2: High cytotoxicity observed in my experiments.
| Possible Cause | Troubleshooting Step |
| Concentration Too High: A-769662 can exhibit cytotoxicity at higher concentrations.[2][10] | Suggestion: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your specific cell line to determine the maximum non-toxic concentration. Use concentrations at or below this for your antiviral assays. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Suggestion: Ensure the final concentration of the solvent in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). |
| Prolonged Incubation: Long-term exposure to the compound, even at lower concentrations, may lead to cytotoxicity. | Suggestion: Optimize the incubation time. It may be possible to achieve an antiviral effect with a shorter incubation period that minimizes cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of A-769662 as an AMPK Activator
| Parameter | Value | System |
| EC50 (AMPK Activation) | 0.8 µM | Partially purified rat liver AMPK[1][2] |
| EC50 (AMPK Activation) | 1.1 µM | Human embryonic kidney cells (HEKs)[1] |
| EC50 (AMPK Activation) | 1.9 µM | Rat muscle[1] |
| EC50 (AMPK Activation) | 2.2 µM | Rat heart[1] |
| IC50 (Fatty Acid Synthesis) | 3.2 µM | Primary rat hepatocytes[2][9] |
| IC50 (Fatty Acid Synthesis) | 3.6 µM | Mouse hepatocytes[1] |
Table 2: In Vitro Cytotoxicity of A-769662
| Cell Line | Assay | Observation |
| Mouse Embryonic Fibroblasts (MEFs) | Proliferation/DNA Synthesis | Toxic effects observed.[1][2] |
| Mouse Bone Marrow Stromal Cells (mBMSCs) | MTT / CellTiter-Blue | Toxic effect on cell viability at concentrations above 10 µM.[10] |
| Mouse Embryonic Fibroblasts (MEFs) | Proteasomal Function | IC50 of 62 µM. Toxic effects at 300 µM.[2] |
Experimental Protocols
Protocol 1: Determination of A-769662 Activity by Western Blot
This protocol verifies the ability of A-769662 to activate the AMPK signaling pathway in a given cell line.
Materials:
-
A-769662
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of A-769662 (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for phosphorylated proteins and normalize them to the total protein levels. An increase in the ratio of p-AMPKα/AMPKα and p-ACC/ACC indicates AMPK activation.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of A-769662 that is non-toxic to the host cells.
Materials:
-
A-769662
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of A-769662 and a vehicle control. Include a "cells only" control and a "medium only" blank.
-
Incubation: Incubate the plate for a period relevant to your planned antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 3: Viral Yield Reduction Assay
This assay measures the effect of A-769662 on the production of infectious virus particles.
Materials:
-
A-769662
-
Virus stock with a known titer
-
Host cell line permissive to the virus
-
Infection medium (low serum or serum-free)
-
96-well or 24-well plates
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of A-769662 or a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Infection: Remove the medium containing the compound and infect the cells with the virus at a low multiplicity of infection (MOI, e.g., 0.01-0.1) for 1 hour.
-
Incubation: Remove the virus inoculum, wash the cells, and add fresh medium containing the same concentrations of A-769662 or vehicle control.
-
Harvesting: At a time point corresponding to the peak of viral replication, harvest the cell culture supernatant.
-
Titration: Determine the viral titer in the harvested supernatants using a standard titration method (e.g., plaque assay or TCID50 assay).
-
Analysis: Compare the viral titers from A-769662-treated wells to the vehicle control. A reduction in titer indicates antiviral activity. Calculate the EC50 (50% effective concentration).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A-769662 | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
A76889 stability and solubility issues
Technical Support Center: A-769662
Note to Researchers: The compound A76889 was not found in extensive searches of chemical and research databases. It is highly probable that this is a typographical error for A-769662 , a potent and well-documented AMP-activated protein kinase (AMPK) activator. This guide addresses the common stability and solubility challenges encountered with A-769662.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing A-769662 stock solutions?
A-769662 is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Most suppliers recommend preparing stock solutions in DMSO at concentrations up to 100 mM.[2][1] It is also soluble in ethanol, though to a lesser extent (around 5 mg/ml), sometimes requiring slight warming.[3][4]
Q2: My A-769662 powder is not dissolving well in my aqueous buffer. What am I doing wrong?
A-769662 is very poorly soluble in water and aqueous buffers directly.[5][6] To achieve the desired concentration in an aqueous medium, you must first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous buffer or cell culture medium.[6] Note that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on your experimental system.
Q3: I see precipitates in my DMSO stock solution after storage. Is it still usable?
Precipitation can occur if the stock solution is stored improperly or if the DMSO has absorbed moisture, which can reduce solubility.[7] If you observe precipitation, you can try to redissolve the compound by gently warming the vial in a 50°C water bath and using ultrasonication.[7] To prevent this, use fresh, anhydrous-grade DMSO for stock preparation and store it in desiccated conditions.[3]
Q4: How should I store the lyophilized powder and prepared stock solutions of A-769662?
Proper storage is critical for maintaining the stability and potency of A-769662.
-
Lyophilized Powder: Store the powder desiccated at -20°C for long-term stability (up to 4 years or more).[3][6] Short-term storage at room temperature is possible, but not recommended.[5]
-
Stock Solutions: Once dissolved in DMSO or ethanol, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C, where they are typically stable for up to 3 months.[3][4] Some suppliers suggest stability for up to one year if stored at -80°C.[7]
Q5: Are there any known stability issues with A-769662 in aqueous working solutions?
Aqueous solutions of A-769662 are not recommended for long-term storage.[6] It is best practice to prepare fresh working dilutions from the frozen DMSO stock for each experiment.[8] Do not store the diluted aqueous solution for more than one day.[6]
Troubleshooting Guides
Problem: Poor Solubility or Precipitation
If you encounter issues with dissolving A-769662 or see precipitation in your solutions, follow this workflow.
Problem: Lack of Expected Biological Activity (No AMPK Activation)
If A-769662 is not producing the expected activation of AMPK (e.g., no increase in phospho-ACC), consider the following:
-
Compound Integrity: Has the compound been stored correctly? Improper storage of either the powder or stock solutions can lead to degradation and loss of potency.[3][7]
-
Cellular Context: A-769662's effects are dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to phosphorylate AMPK at Thr172.[9] In cells lacking these kinases (e.g., LKB1-/- cells), the activity of A-769662 will be abolished.[9]
-
Selective Activation: A-769662 displays selectivity for AMPK heterotrimers containing the β1 subunit.[3] If your experimental system primarily expresses β2-containing AMPK, activation may be less potent.
-
Concentration and Time: Ensure you are using an appropriate concentration and incubation time for your specific cell type or assay. Effective concentrations can range from low micromolar (e.g., IC50 of 3.2 µM for fatty acid synthesis inhibition) to higher concentrations (up to 300 µM) in some cell-based assays.[1][10]
-
Off-Target Effects: At high concentrations, A-769662 has been noted to have AMPK-independent effects, such as inhibiting the 26S proteasome or human TASK3 potassium channels.[10][11] These off-target effects could confound results.
Quantitative Data Summary
Table 1: Solubility of A-769662 in Common Solvents
| Solvent | Maximum Concentration (Supplier Data) | Notes |
|---|---|---|
| DMSO | 30-100 mg/mL (approx. 83-277 mM)[3][7] | The most highly recommended solvent for stock solutions. |
| Ethanol | 5 mg/mL (approx. 13.8 mM)[3][4] | Slight warming may be required to fully dissolve. |
| Water | Very poorly soluble (~50-100 µM)[5] | Not recommended for making stock solutions. |
| DMSO:PBS (1:1) | ~0.5 mg/mL (approx. 1.4 mM)[6] | Achieved by diluting a DMSO stock. Not stable. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C | ≥ 4 years[6] | Store desiccated to prevent hydration. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[3][4] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[7] | Recommended for longer-term storage of solutions. |
| Aqueous Working Solution | 2-8°C or RT | ≤ 1 day[6] | Prepare fresh from stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of lyophilized A-769662 powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: A-769662 has a molecular weight of 360.39 g/mol .[2] To prepare a 50 mM stock from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.050 mol/L * 360.39 g/mol )) * 1,000,000 = 277.5 µL
-
-
Reconstitution: Add 277.5 µL of fresh, anhydrous-grade DMSO to the vial containing 5 mg of A-769662.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, gently warm the solution in a 37-50°C water bath or sonicate until all powder is completely dissolved.[7]
-
Storage: Aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in low-retention tubes. Store immediately at -20°C or -80°C.
Protocol 2: Western Blot Analysis of AMPK Activation
-
Cell Treatment: Plate cells (e.g., PC-3 or HeLa) and grow to 70-80% confluency. Treat cells with A-769662 at the desired final concentration (e.g., 100 µM - 1 mM) for the specified time (e.g., 1 hour). Include a vehicle control (DMSO) group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.[3]
Signaling Pathway Visualization
A-769662 activates AMPK through a dual mechanism that is distinct from AMP. It binds to an allosteric site and also inhibits the dephosphorylation of the critical Threonine 172 residue on the α-subunit, locking the kinase in an active state.[12][13]
References
- 1. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A-769662 | Cell Signaling Technology [cellsignal.com]
- 4. astorscientific.us [astorscientific.us]
- 5. mybiosource.com [mybiosource.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A 769662 | AMP-activated protein kinase (AMPK) activator | Hello Bio [hellobio.com]
- 9. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A-769662 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A769662 Technical Support Center: Troubleshooting Precipitation and Experimental Guidance
Welcome to the technical support center for A769662, a potent and reversible activator of AMP-activated protein kinase (AMPK). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, with a specific focus on preventing and troubleshooting A769662 precipitation in culture media.
Troubleshooting Guide: Overcoming A769662 Precipitation
Precipitation of A769662 in your culture media can significantly impact experimental reproducibility and accuracy. The following guide provides a systematic approach to identify and resolve this common issue.
Problem: I observed a precipitate in my culture medium after adding A769662.
This is a frequent observation due to the low aqueous solubility of A769662.[1][2] Follow these steps to troubleshoot:
Step 1: Review Your Stock Solution Preparation
-
Is your DMSO fresh? A769662 is typically dissolved in dimethyl sulfoxide (DMSO).[1][3][4][5] However, DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of A769662.[3] Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Was the stock solution fully dissolved? A769662 may require slight warming (e.g., in a 50°C water bath) or ultrasonication to completely dissolve in DMSO.[1][3][4] Visually inspect your stock solution for any undissolved particles before use.
-
Is the stock solution concentration too high? While high concentrations in DMSO are possible, working with excessively concentrated stocks can increase the risk of precipitation upon dilution into aqueous media.
Step 2: Evaluate Your Dilution Protocol
-
How are you diluting the stock solution? Directly adding a small volume of highly concentrated A769662 stock into a large volume of aqueous culture medium can cause it to "crash out" of solution. A serial dilution approach is recommended.
-
What is the final concentration of A769662? The maximum solubility of A769662 in plain water is estimated to be around 50-100 µM.[1] While media components like serum can increase this, high final concentrations are more prone to precipitation.
-
Are you pre-warming the culture medium? Adding a cold stock solution to a warm medium can cause a temperature shock, potentially leading to precipitation. Ensure both are at the same temperature.
Step 3: Consider the Culture Medium Composition
-
What is the serum concentration? Fetal Bovine Serum (FBS) and other serum components can aid in solubilizing hydrophobic compounds. However, very high or low serum concentrations, or lot-to-lot variability in serum, could influence A769662 solubility.
-
Are there other supplements in your media? Buffers, salts, and other additives in the culture medium can affect the solubility of A769662.[1]
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for A769662?
A1: The most common and recommended solvent for preparing stock solutions of A769662 is DMSO.[1][3][4][5] It is also soluble in ethanol, but to a lesser extent.[1][4][5] A769662 is very poorly soluble in water.[1][3]
| Solvent | Solubility |
| DMSO | ~20-100 mg/mL (may require warming)[3][4][5][6] |
| Ethanol | ~0.5-5 mg/mL (may require slight warming)[1][4][5] |
| Water | Insoluble / Very poorly soluble (~50-100 µM)[1][3] |
| DMF | ~20 mg/mL[5][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[5][6] |
Q2: How should I prepare a stock solution of A769662?
A2: To prepare a stock solution, dissolve A769662 in fresh, anhydrous DMSO.[3] For example, to make a 15 mM stock, you can reconstitute 5 mg of A769662 powder in 924.9 μl of DMSO.[4] Gentle warming in a 50°C water bath or ultrasonication can aid in complete dissolution.[3]
Q3: How should I store A769662 solutions?
A3: Lyophilized A769662 powder should be stored at -20°C and is stable for several years.[4][5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] It is recommended to use the solution within 1-3 months.[3][4] Aqueous solutions of A769662 are not recommended for storage for more than one day.[5]
Q4: What is the mechanism of action of A769662?
A4: A769662 is a potent and reversible direct activator of AMP-activated protein kinase (AMPK).[3][7] It has a dual mechanism of action:
-
Allosteric Activation: It binds to the β and γ subunits of the AMPK heterotrimer.[4]
-
Inhibition of Dephosphorylation: It prevents the dephosphorylation of Threonine 172 (Thr172) on the α subunit, which is essential for maintaining AMPK in its active state.[4][8]
A769662 shows selectivity for AMPK heterotrimers containing the β1 subunit.[4][7]
Q5: Are there any known off-target effects of A769662?
A5: Yes, some studies have reported AMPK-independent effects of A769662. These include the inhibition of Na+/K+-ATPase[9] and effects on intracellular calcium levels and ATP release.[10] It is important to consider these potential off-target effects when interpreting experimental results, especially when using higher concentrations of the compound.
Experimental Protocols
Protocol 1: Preparation of A769662 Stock Solution
Materials:
-
A769662 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Bring the A769662 powder and anhydrous DMSO to room temperature.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., for a 15 mM stock from 5 mg of A769662 with a molecular weight of 360.4 g/mol , use 924.9 µL of DMSO).
-
Carefully add the DMSO to the vial containing the A769662 powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is dissolved.
-
If the compound does not fully dissolve, warm the solution in a 37-50°C water bath for 5-10 minutes or use an ultrasonicator, vortexing intermittently.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cultured Cells with A769662
Materials:
-
Prepared A769662 stock solution (from Protocol 1)
-
Cultured cells in appropriate culture vessels
-
Pre-warmed complete culture medium
Procedure:
-
Determine the final desired concentration of A769662 for your experiment.
-
Thaw an aliquot of the A769662 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete culture medium to create an intermediate working solution. This helps to avoid precipitation. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate working solution to your cell culture plates. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to achieve a final concentration of 10 µM.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment duration.
Important Considerations:
-
Always include a vehicle control (e.g., DMSO at the same final concentration as the A769662-treated samples) in your experiments.
-
The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent toxicity.[2]
Experimental Workflow for Cell Treatment
References
- 1. mybiosource.com [mybiosource.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A-769662 | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 8. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A769662 Technical Support Center: Navigating Off-Target Effects in Cellular Assays
A note on nomenclature: This document pertains to the AMPK activator A769662. It is assumed that the query for "A76889" was a typographical error, as A769662 is the widely studied compound with the characteristics described herein.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of the AMPK activator A769662 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of A769662?
A769662 is a potent, reversible, allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It functions by binding to a site on the β1 subunit of the AMPK heterotrimer, which both allosterically activates the kinase and inhibits its dephosphorylation at Threonine-172 (Thr172) on the α subunit, a key step for AMPK activation.[2][3]
Q2: What are the major known off-target effects of A769662?
Several AMPK-independent effects of A769662 have been reported, which are crucial to consider during experimental design and data interpretation. These include:
-
Induction of glucose uptake via a PI3K-dependent pathway in skeletal muscle.[4]
-
Inhibition of the 26S proteasome , leading to cell cycle arrest.[5][6]
-
Inhibition of insulin-stimulated Akt phosphorylation in human macrovascular endothelial cells.
-
Cytotoxicity and inhibition of proliferation in certain cell types, such as mouse embryonic fibroblasts (MEFs).[1]
Q3: At what concentrations are off-target effects typically observed?
Off-target effects of A769662 are generally observed at higher concentrations. For example, AMPK activation can be seen at low micromolar concentrations (EC50 ~0.8 µM in cell-free assays), while effects on glucose uptake in skeletal muscle and proteasome inhibition are reported at concentrations of 500 µM to 1 mM.[1][4] It is crucial to perform dose-response experiments to determine the optimal concentration for AMPK activation with minimal off-target effects in your specific cell system.
Q4: How can I distinguish between on-target AMPK activation and off-target effects in my experiments?
Several control strategies are recommended:
-
Use of AMPK knockout (KO) or knockdown (KD) cells: This is the most definitive way to confirm if an observed effect is AMPK-dependent. Any effect that persists in the absence of AMPK is considered an off-target effect.[9]
-
Use of alternative AMPK activators: Compounds like AICAR or 991 activate AMPK through different mechanisms.[8] Comparing the effects of A769662 with these other activators can help differentiate between a general effect of AMPK activation and a specific off-target effect of A769662.
-
Dose-response analysis: As mentioned, on-target effects often occur at lower concentrations than off-target effects.
-
Use of AMPK inhibitors: While less specific, inhibitors like Compound C can be used to see if they reverse the effects of A769662. However, be aware that Compound C also has its own off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cell death or reduced proliferation after A769662 treatment. | 1. AMPK-independent cytotoxicity.[1] 2. Inhibition of the 26S proteasome leading to cell cycle arrest.[5] | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. 2. Use a lower concentration of A769662 that still activates AMPK but has minimal toxic effects. 3. Conduct a cell cycle analysis to check for arrest in specific phases. 4. Perform a proteasome activity assay to directly measure the effect of A769662 on proteasome function. |
| Increased glucose uptake that is not inhibited by an AMPK inhibitor. | A769662 is inducing glucose uptake through the PI3K pathway.[4] | 1. Use a PI3K inhibitor (e.g., wortmannin) to see if it blocks the A769662-induced glucose uptake. 2. Analyze the phosphorylation status of Akt (a downstream target of PI3K) by Western blot to confirm PI3K pathway activation. |
| A769662 is not activating AMPK in my cells. | 1. Cell line may lack the β1 subunit of AMPK, which A769662 preferentially targets.[2] 2. The upstream kinase for AMPK (LKB1 or CaMKKβ) may not be active. 3. Degradation of A769662 in solution. | 1. Check the expression of AMPK subunits in your cell line. 2. Ensure that the upstream kinases are active under your experimental conditions. 3. Prepare fresh stock solutions of A769662 and store them properly. |
| Conflicting results when comparing A769662 with other AMPK activators like AICAR. | A769662 and AICAR have different mechanisms of action and can have distinct off-target effects. | 1. Carefully consider the known off-target effects of each compound. 2. Use AMPK KO/KD cells as a definitive control to dissect on-target versus off-target effects for each activator. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| EC50 for AMPK activation (cell-free) | 0.8 µM | Partially purified rat liver AMPK | [1] |
| IC50 for fatty acid synthesis inhibition | 3.2 µM | Primary rat hepatocytes | [1] |
| EC50 for AMPK activation (HEK293 cells) | 1.1 µM | Partially purified AMPK extracts | [1] |
| Concentration for glucose uptake increase | 500 µM - 1 mM | Incubated mouse soleus muscle | [4] |
| Concentration for AMPK activation in muscle | 200 µM - 1 mM | Incubated mouse soleus and EDL muscles | [4] |
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine if A769662 is activating the PI3K pathway in an off-target manner.
Materials:
-
Cells of interest
-
A769662
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Treat cells with A769662 at various concentrations and time points. Include a positive control for Akt phosphorylation (e.g., insulin treatment).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using a gel documentation system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol helps to investigate if A769662 is causing cell cycle arrest, a potential off-target effect.[10][11]
Materials:
-
Cells of interest
-
A769662
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with A769662 for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. On-target signaling pathway of A769662 via AMPK activation.
Figure 2. Off-target signaling of A769662 leading to glucose uptake.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A-769662 | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A769662, a novel activator of AMP-activated protein kinase, inhibits non-proteolytic components of the 26S proteasome by an AMPK-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Improving the reproducibility of A76889 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the AMPK activator, A769662.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may encounter during their experiments with A769662, presented in a question-and-answer format.
Compound Handling and Storage
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Question: How should I dissolve and store A769662?
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Answer: A769662 is soluble in DMSO at concentrations up to 30 mg/ml and in ethanol at 5 mg/ml with slight warming.[1] It is practically insoluble in water.[2][3] For cell culture experiments, a common stock solution is 15 mM in DMSO.[1]
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Storage of Lyophilized Powder: Store at -20°C, desiccated, for up to 24 months.[1]
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Storage of Stock Solutions: Aliquot and store at -20°C for up to 3 months to maintain potency.[1] Avoid repeated freeze-thaw cycles.[1][2] For long-term storage, -80°C for up to one year is recommended for solutions in solvent.[2]
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Question: My A769662 solution appears to have precipitated upon dilution in my aqueous experimental buffer. What should I do?
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Answer: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, ensure the final DMSO concentration in your cell culture medium or buffer is kept low (e.g., up to 0.1%) and mix vigorously upon dilution.[3] Preparing fresh dilutions for each experiment is recommended.
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Experimental Design and Execution
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Question: What is the recommended working concentration of A769662 in cell-based assays?
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Answer: The effective concentration of A769662 can vary depending on the cell type and the desired effect. Concentrations ranging from 30 µM to 300 µM have been used in various studies.[2][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
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Question: I am not observing the expected level of AMPK activation. What are the possible reasons?
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Answer: Several factors could contribute to a lack of AMPK activation:
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Compound Potency: Ensure that the A769662 has been stored correctly to prevent degradation.
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Cell Type: The expression levels of AMPK subunits, particularly the β1 subunit, can influence the responsiveness to A769662 as it selectively targets heterotrimers containing this subunit.[1]
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Upstream Kinases: While A769662 can activate AMPK independently of the upstream kinase LKB1 in some cell types like HeLa cells (which express CaMKKβ), its effects are abolished in LKB1-deficient mouse muscle.[4][5][6]
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Assay Method: The phosphorylation of AMPK at Threonine 172 (p-AMPK) can sometimes be modest in response to A769662, while the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), is more robust.[4] Therefore, assessing p-ACC levels can be a more sensitive readout of A769662 activity.[4]
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Question: I am concerned about potential off-target effects of A769662. How can I control for these?
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Answer: At higher concentrations (typically above 10 µM), A769662 has been reported to have AMPK-independent effects, such as the inhibition of the 26S proteasome.[2][3][7] To confirm that the observed effects are due to AMPK activation, consider the following controls:
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Use AMPK-deficient cells (e.g., α1/α2 knockout MEFs) to see if the effect is abolished.[4][6]
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Employ a structurally different AMPK activator, such as AICAR, to see if it phenocopies the effects of A769662. However, be aware that AICAR also has known off-target effects.[8]
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Use an AMPK inhibitor, such as Compound C, to see if it reverses the effects of A769662.[9]
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Data Interpretation
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Question: The effect of A769662 on my biological endpoint is different from what has been reported in the literature. Why might this be?
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Answer: The cellular response to A769662 can be highly context-dependent. For example, A769662 was found to have an antilipolytic effect in mouse adipocytes, but not in human or rat adipocytes.[10] Such discrepancies can arise from species-specific differences in AMPK subunit expression or other cellular factors. It is crucial to carefully consider the experimental model and compare it to the published literature.
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Quantitative Data Summary
The following tables summarize key quantitative data for the use of A769662.
Table 1: In Vitro Efficacy of A769662
| Parameter | Value | Cell/System | Reference |
| EC50 (AMPK Activation) | 0.8 µM | Partially purified rat liver AMPK | [1][2] |
| IC50 (Fatty Acid Synthesis) | 3.2 µM | Primary rat hepatocytes | [1][2] |
| IC50 (Fatty Acid Synthesis) | 3.6 µM | Mouse hepatocytes | [2] |
Table 2: In Vivo Dosage and Effects of A769662
| Animal Model | Dosage | Route | Effect | Reference |
| ob/ob mice | 30 mg/kg b.i.d. | i.p. | Lowers plasma glucose by 40%, reduces body weight gain, decreases plasma and liver triglycerides | [2] |
| Sprague Dawley rats | 30 mg/kg | i.p. | Decreases liver malonyl CoA levels and respiratory exchange ratio | [2] |
| Diabetic mice | 15-30 mg/kg for 2 weeks | i.p. | Normalizes nerve functional changes and reduces pain associated with diabetic neuropathy | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation in Cell Culture
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
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A769662 Treatment:
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Prepare a stock solution of A769662 in DMSO (e.g., 15 mM).
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Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 30, 100, 300 µM).
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Incubate the cells with the A769662-containing medium for the desired time (e.g., 15 minutes to 1 hour). Pilot experiments are recommended to determine the optimal incubation time.[4]
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Cell Lysis:
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Wash the cells once with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A769662 signaling pathway for AMPK activation.
Caption: Troubleshooting workflow for A769662 experiments.
References
- 1. A-769662 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-formyl-ctp.com [5-formyl-ctp.com]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Optimizing A76889 concentration for maximal inhibition
Welcome to the technical support center for A769662, a potent, cell-permeable activator of AMP-activated protein kinase (AMPK). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of A769662 for maximal and specific AMPK activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct compound name? I have seen both A76889 and A769662.
A1: The correct and widely cited compound name is A769662. It is likely that "this compound" is a typographical error. All literature and supplier information refer to A769662 as the AMPK activator.
Q2: What is the mechanism of action of A769662?
A2: A769662 is a direct activator of AMPK.[1][2][3] It works through a dual mechanism:
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Allosteric Activation: It binds to a novel site on the AMPK complex, distinct from the AMP binding site, causing a conformational change that increases its kinase activity.[1][3][4]
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Inhibition of Dephosphorylation: It protects the activating phosphorylation of AMPK at threonine 172 (Thr172) on the catalytic α-subunit from being removed by phosphatases.[1][4]
This dual action makes it a potent activator of AMPK.
Q3: Does A769662 require an upstream kinase like LKB1 to activate AMPK?
A3: The effects of A769662 in intact cells are independent of the upstream kinase utilized.[2][3] For instance, in HeLa cells that lack LKB1 but express the alternative upstream kinase CaMKKβ, A769662 can still induce phosphorylation of AMPK and its downstream target ACC.[2][3]
Q4: Is phosphorylation of AMPK at Thr172 a reliable marker for its activation by A769662?
A4: Not always. While A769662 does inhibit the dephosphorylation of Thr172, significant activation of AMPK by A769662 can occur without a substantial increase in Thr172 phosphorylation.[5][6] It is often observed that the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), is a more robust and sensitive indicator of A769662-mediated AMPK activation.[7]
Troubleshooting Guide
Issue 1: No or low AMPK activation observed.
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Possible Cause: Improper Reconstitution or Storage.
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Solution: A769662 is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated, for long-term stability (up to 24 months).[1] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within 3 months to maintain potency.[1] Prepare aliquots to avoid repeated freeze-thaw cycles.[1] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[8] For a 15 mM stock, you can reconstitute 5 mg of powder in 924.9 μl of DMSO.[1]
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Possible Cause: Suboptimal Concentration.
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Solution: The optimal concentration of A769662 is highly dependent on the cell type and experimental conditions. A dose-response experiment is crucial. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific system. Refer to the Experimental Protocol for Optimizing A769662 Concentration section below for a detailed guide.
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Possible Cause: Cell-Type Specificity.
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Solution: The expression of AMPK subunits, particularly the β1 subunit, can influence the responsiveness to A769662, as it selectively targets heterotrimers containing this subunit.[1] Verify the expression of AMPK subunits in your cell line. If your cells primarily express the β2 subunit, you may observe a weaker response.
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Issue 2: Inconsistent results between experiments.
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Possible Cause: Instability in Solution.
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Possible Cause: Variation in Cell Culture Conditions.
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Solution: Ensure consistent cell density, passage number, and media composition between experiments. Cellular energy status can influence the basal activity of AMPK, so standardize these parameters carefully.
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Issue 3: Off-target effects observed.
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Possible Cause: High Concentrations of A769662.
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Solution: At higher concentrations, A769662 has been reported to have off-target effects, including inhibition of the 26S proteasome and Na+/K+-ATPase.[2][9] These effects are generally observed at concentrations higher than those required for maximal AMPK activation. If you suspect off-target effects, perform a dose-response analysis and use the lowest effective concentration. Consider using AMPK-knockout cells as a negative control to confirm that the observed effects are indeed AMPK-dependent.[7]
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Issue 4: Discrepancy between AMPK phosphorylation and downstream effects.
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Possible Cause: Allosteric Activation.
Data Presentation
Table 1: In Vitro and In Cellulo Potency of A769662
| Assay Type | System | Parameter | Value | Reference |
| Cell-free Assay | Purified rat liver AMPK | EC50 | 0.8 µM | [10][11] |
| Cell-based Assay | Primary rat hepatocytes | IC50 (Fatty Acid Synthesis) | 3.2 µM | [10] |
| Cell-based Assay | Mouse embryonic fibroblasts (MEFs) | Maximal ACC phosphorylation | 100 µM | [1] |
| Cell-based Assay | Isolated mouse skeletal muscle | ACC phosphorylation evident | 30 µM | [1] |
| Cell-based Assay | Isolated mouse skeletal muscle | ACC phosphorylation saturated | 100 µM | [1] |
Table 2: Solubility and Storage of A769662
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO at 30 mg/ml. Soluble in ethanol at 5 mg/ml with slight warming.[1] | [1] |
| Long-term Storage (Lyophilized) | Store at -20°C, desiccated, for up to 24 months. | [1] |
| Storage in Solution (DMSO) | Store at -20°C and use within 3 months. Aliquot to avoid multiple freeze-thaw cycles. | [1] |
| Storage in Aqueous Solution | Prepare fresh if possible. If storage is required, store at -20°C for up to one month. | [2] |
Experimental Protocols
Detailed Methodology for Optimizing A769662 Concentration
This protocol outlines the steps to determine the optimal concentration of A769662 for maximal and specific AMPK activation in a cell-based assay.
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Preparation of A769662 Stock Solution:
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Reconstitute lyophilized A769662 in fresh, anhydrous DMSO to a stock concentration of 10-30 mM (e.g., for a 15 mM stock, add 924.9 µl of DMSO to 5 mg of A769662).[1]
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Gently warm and vortex to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
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Cell Culture and Plating:
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Culture your cells of interest to the desired confluency in appropriate multi-well plates (e.g., 6-well or 12-well plates). Ensure consistent plating density across all wells.
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Dose-Response Experiment:
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Prepare a series of dilutions of the A769662 stock solution in your cell culture medium to achieve a range of final concentrations. A suggested starting range is 0, 0.1, 0.3, 1, 3, 10, 30, and 100 µM.
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Include a vehicle control (DMSO) at the same final concentration as the highest A769662 concentration to account for any solvent effects.
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Replace the existing media in your cell plates with the media containing the different concentrations of A769662.
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Incubation:
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Incubate the cells for a predetermined time. A typical incubation time is 1 hour, but this may need to be optimized for your specific cell type and downstream assay.[1]
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Cell Lysis and Protein Quantification:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.
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Western Blot Analysis:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Probe the membrane with primary antibodies against:
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Phospho-AMPKα (Thr172)
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Total AMPKα
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Phospho-ACC (Ser79)
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Total ACC
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A loading control (e.g., β-actin or GAPDH)
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Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
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Data Analysis:
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Quantify the band intensities for the phosphorylated and total proteins.
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Normalize the phosphorylated protein levels to the total protein levels for both AMPK and ACC.
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Plot the normalized phosphorylation levels against the log of the A769662 concentration to generate a dose-response curve.
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Determine the EC50 value (the concentration that produces 50% of the maximal response) for both AMPK and ACC phosphorylation. The optimal concentration for your experiments will typically be at or slightly above the EC50 for ACC phosphorylation, where you observe a robust response without reaching concentrations associated with off-target effects.
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Mandatory Visualizations
Caption: Simplified AMPK signaling pathway showing activation by cellular stress and A769662, and its downstream effects.
Caption: Experimental workflow for optimizing A769662 concentration.
References
- 1. A-769662 | Cell Signaling Technology [cellsignal.com]
- 2. A 769662 | AMP-activated protein kinase (AMPK) activator | Hello Bio [hellobio.com]
- 3. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. A-769662 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Analysis of HIV-1 Protease Inhibitors: Benchmarking Against Established Therapeutics
For researchers, scientists, and drug development professionals, understanding the comparative performance of novel antiviral compounds is critical. This guide provides a framework for evaluating HIV-1 protease inhibitors, using established drugs—Lopinavir, Ritonavir, Darunavir, and Atazanavir—as benchmarks. While this guide aims to compare these inhibitors with the investigational compound A76889, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the potency, resistance profile, or experimental protocols for this compound. Therefore, a direct comparison is not feasible at this time. However, the following data on established inhibitors serves as a valuable reference for the type of information required for a thorough comparative analysis.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Protease inhibitors are designed to bind to the active site of this enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1]
Caption: HIV-1 Protease Inhibition Pathway.
Quantitative Comparison of Potency
The potency of HIV-1 protease inhibitors is typically measured by their inhibition constant (Ki) and 50% inhibitory concentration (IC50). The Ki value represents the inhibitor's binding affinity to the enzyme, while the IC50 indicates the concentration of the inhibitor required to reduce the protease activity or viral replication by 50% in vitro.
| Inhibitor | Ki (nM) | IC50 (nM) - Wild-Type HIV-1 |
| Lopinavir | 0.0013 | 6.5 |
| Ritonavir | ~0.025 | 1.13 - 4.0 |
| Darunavir | 0.016 | 1 - 6 |
| Atazanavir | <1 | 3 - 5 |
| This compound | Data not available | Data not available |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell types used.
Resistance Profiles
A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains due to mutations in the protease enzyme. Understanding the resistance profile of an inhibitor is crucial for its clinical utility.
| Inhibitor | Primary Resistance Mutations |
| Lopinavir | L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M |
| Ritonavir | V82A/F/T, I84V, M46I/L, L90M |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V |
| Atazanavir | I50L, N88S, I84V |
| This compound | Data not available |
Experimental Protocols
Standardized experimental protocols are essential for the direct comparison of inhibitor performance. Below are outlines for two key assays.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Principle: A fluorogenic substrate containing a specific HIV-1 protease cleavage site is used. In the presence of active protease, the substrate is cleaved, separating a fluorophore from a quencher and resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
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Recombinant HIV-1 Protease
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Fluorogenic substrate (e.g., based on the Gag-Pol polyprotein cleavage site)
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Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
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Test compound (e.g., this compound) and control inhibitors
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96-well black microplates
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of the test compound and control inhibitors.
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In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the HIV-1 protease.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding the fluorogenic substrate.
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Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
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Calculate the rate of reaction for each inhibitor concentration.
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Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Enzyme Inhibition Assay Workflow.
Cell-Based Antiviral Activity Assay (MT-4 Cell Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The viability of the cells can be measured using a colorimetric reagent like MTT. An effective antiviral agent will protect the cells from virus-induced death, resulting in a higher viability signal.
Materials:
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MT-4 cells
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HIV-1 viral stock (e.g., IIIB or NL4-3 strain)
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Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
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Test compound (e.g., this compound) and control inhibitors
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96-well clear microplates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization buffer (e.g., acidified isopropanol)
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Spectrophotometer
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compound and control inhibitors to the cells.
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Infect the cells with a pre-titered amount of HIV-1.
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Include uninfected and untreated infected cell controls.
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Incubate the plate for 4-5 days at 37°C.
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Add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm).
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Calculate the percentage of cell viability for each inhibitor concentration relative to the controls.
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Determine the EC50 (50% effective concentration) value from the dose-response curve.
Conclusion
A thorough evaluation of a novel HIV-1 protease inhibitor like this compound requires a direct comparison of its in vitro potency and resistance profile against established drugs. While specific data for this compound is not currently in the public domain, the information and protocols provided for Lopinavir, Ritonavir, Darunavir, and Atazanavir establish a clear benchmark for the necessary experimental evidence. Future research on this compound should aim to generate these critical datasets to accurately position it within the landscape of HIV-1 therapeutics.
References
In the landscape of antiretroviral drug discovery, the meticulous evaluation of compound efficacy is paramount. This guide provides a detailed in vitro comparison of two HIV-1 protease inhibitors, A76889 and the well-established drug, ritonavir. Both compounds emerged from the same research program at Abbott Laboratories, with ritonavir ultimately advancing to clinical use. This analysis, based on key experimental data, offers researchers and drug development professionals a clear, quantitative comparison of their in vitro performance.
Quantitative Efficacy Analysis
The in vitro efficacy of this compound and ritonavir was evaluated using two primary methodologies: a direct enzymatic inhibition assay against purified HIV-1 protease and a cell-based assay measuring the inhibition of viral replication in cultured human T-cells. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) from the enzymatic assay and the half-maximal effective concentration (EC50) from the cell-based assay.
| Compound | HIV-1 Protease Inhibition (IC50, nM) | Antiviral Activity (EC50, µM) |
| This compound | 0.45 | 0.11 |
| Ritonavir | 0.20 | 0.022 |
Data sourced from Kempf et al., 1998, Journal of Medicinal Chemistry.
As the data indicates, while both compounds are potent inhibitors of the HIV-1 protease, ritonavir demonstrates superior efficacy in both the enzymatic and, most notably, the cell-based antiviral assay.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the detailed experimental protocols for the key assays are outlined below.
HIV-1 Protease Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HIV-1 protease.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease was purified to homogeneity. A specific fluorogenic peptide substrate, containing a cleavage site for the protease, was synthesized.
-
Reaction Mixture: The assay was conducted in a 96-well plate format. Each well contained a final volume of 100 µL of assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound and ritonavir) in DMSO were added to the wells. The final DMSO concentration was kept below 1% to avoid interference with the assay.
-
Enzyme Incubation: HIV-1 protease was added to the wells containing the test compounds and incubated for a pre-determined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation and Measurement: The fluorogenic substrate was added to each well to initiate the enzymatic reaction. The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, was monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore used.
-
Data Analysis: The rate of substrate cleavage was calculated from the linear phase of the fluorescence signal. The percent inhibition for each compound concentration was determined relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, was calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based Antiviral Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of antiviral efficacy.
Protocol:
-
Cell Culture: A susceptible human T-cell line (e.g., MT-4) was maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).
-
Compound Preparation: Serial dilutions of this compound and ritonavir were prepared in the culture medium.
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Infection Protocol: MT-4 cells were seeded in 96-well plates and pre-incubated with the various concentrations of the test compounds for a short period (e.g., 1-2 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viral Inoculation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) was added to the cell cultures at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected cells were incubated in the presence of the test compounds for a period of 4-5 days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication was quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of p24 production for each compound concentration was calculated relative to the virus control (infected cells without any compound). The EC50 value, the concentration of the compound that inhibits viral replication by 50%, was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path to Inhibition
To conceptualize the mechanism and experimental evaluation of these protease inhibitors, the following diagrams are provided.
Validating A76889 as a Selective HIV-1 Protease Inhibitor: A Comparative Analysis
A comprehensive evaluation of the HIV-1 protease inhibitor A76889 is currently hampered by the limited availability of public experimental data. While this compound has been identified as a potential inhibitor of the HIV-1 protease, crucial quantitative data regarding its potency and selectivity (such as Ki and IC50 values) are not present in the accessible scientific literature. This guide, therefore, provides a comparative framework using established HIV-1 protease inhibitors—Saquinavir, Ritonavir, and Lopinavir—to illustrate the methodologies and data presentation that would be essential for a thorough validation of this compound.
Comparison of HIV-1 Protease Inhibitors
To effectively evaluate a novel protease inhibitor like this compound, its performance must be benchmarked against existing, well-characterized drugs. The following table summarizes key inhibitory constants for three widely recognized HIV-1 protease inhibitors. This data provides a reference for the level of potency expected from a clinically relevant inhibitor.
| Inhibitor | Ki (nM) | IC50 (nM) | Antiviral Activity (EC50, nM) |
| This compound | Data not available | Data not available | Data not available |
| Saquinavir | 0.12 - 0.17 | ~2.7 - 16,000 | ~1 - 100 |
| Ritonavir | ~0.015 | ~22 - 130 | ~22 - 160 |
| Lopinavir | ~0.0013 - 0.0036 | ~6.5 - 50 | ~17 - 93 |
Note: Ki (inhibition constant) reflects the intrinsic binding affinity of the inhibitor to the enzyme. IC50 (half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce the activity of the enzyme by 50% in an in vitro assay. EC50 (half-maximal effective concentration) is the concentration of the drug that produces 50% of its maximal antiviral effect in cell culture.
Experimental Protocols
The determination of the inhibitory potential and selectivity of a compound like this compound involves a series of standardized biochemical and cell-based assays.
HIV-1 Protease Enzymatic Assay (Determination of Ki and IC50)
A common method to determine the inhibitory activity of a compound against purified HIV-1 protease is a fluorometric assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer (e.g., MES buffer, pH 6.0).
-
The fluorogenic substrate is reconstituted in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
The test inhibitor (e.g., this compound) and reference inhibitors are prepared in a series of dilutions.
-
-
Assay Procedure:
-
The HIV-1 protease enzyme is pre-incubated with varying concentrations of the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
-
Antiviral Cell-Based Assay (Determination of EC50)
To assess the inhibitor's efficacy in a more biologically relevant context, a cell-based assay is employed.
Principle: This assay measures the ability of the inhibitor to suppress HIV-1 replication in a susceptible cell line (e.g., MT-4, a human T-cell leukemia line).
Protocol Outline:
-
Cell Culture and Infection:
-
MT-4 cells are cultured and maintained in appropriate growth medium.
-
Cells are infected with a laboratory-adapted strain of HIV-1.
-
-
Inhibitor Treatment:
-
Immediately after infection, the cells are treated with a range of concentrations of the test inhibitor.
-
-
Virus Replication Measurement:
-
After a defined incubation period (e.g., 4-5 days), the extent of viral replication is quantified. This can be done by measuring the level of a viral protein, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to an untreated control.
-
EC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Assays
To validate this compound as a selective HIV-1 protease inhibitor, its activity against related human proteases (e.g., cathepsins, renin, pepsin) must be assessed. The experimental setup is similar to the HIV-1 protease enzymatic assay, but using the respective human protease and its specific substrate. A significantly higher IC50 value for the human proteases compared to the HIV-1 protease would indicate selectivity.
Visualizations
The following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of HIV-1 Protease Inhibition.
Caption: Workflow for HIV-1 Protease Inhibitor Validation.
A76889: Unraveling Cross-Resistance with Other Protease Inhibitors
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cross-resistance profile of A76889, an investigational HIV-1 protease inhibitor. While the compound has been identified in chemical databases, detailed experimental data on its efficacy against viral strains resistant to other protease inhibitors remains largely unpublished.
This guide aims to provide a framework for evaluating the cross-resistance of novel protease inhibitors like this compound. However, due to the current lack of specific experimental data for this compound, we will present a generalized overview of cross-resistance among HIV protease inhibitors, supported by methodologies and data for well-characterized agents. This information is intended to serve as a reference for researchers and drug development professionals interested in the comparative analysis of protease inhibitor resistance.
Understanding Protease Inhibitor Cross-Resistance
The development of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy. For protease inhibitors (PIs), the accumulation of specific mutations in the HIV-1 protease enzyme can reduce the binding affinity of the drug, leading to decreased antiviral activity. Cross-resistance occurs when mutations selected by one PI also confer resistance to other PIs. The extent of cross-resistance is a critical factor in selecting subsequent treatment regimens after the failure of an initial PI-based therapy.
Data on this compound: A Notable Absence
Extensive searches of scientific databases and literature have not yielded quantitative data regarding the cross-resistance of this compound with other approved protease inhibitors. Studies detailing the fold-change in susceptibility (IC₅₀ or EC₅₀ values) of this compound against a panel of PI-resistant HIV-1 strains are not publicly available. Consequently, a direct comparison of this compound with other PIs in a tabular format, as is standard for such guides, cannot be constructed at this time.
Framework for Assessing Cross-Resistance: A Methodological Overview
To evaluate the cross-resistance profile of a novel protease inhibitor like this compound, a series of standardized in vitro experiments are typically conducted. The general methodology for these crucial experiments is outlined below.
Experimental Protocol: Phenotypic Susceptibility Assays
Objective: To determine the concentration of the protease inhibitor required to inhibit the replication of various HIV-1 strains by 50% (EC₅₀).
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-2, MT-4) are cultured under standard conditions.
-
Viral Strains: A panel of HIV-1 strains is used, including a wild-type reference strain and clinical isolates or site-directed mutants with known resistance mutations to various protease inhibitors (e.g., L90M, V82A/F/T, M46I/L, I54V/L, I84V).
-
Drug Susceptibility Assay:
-
Cells are infected with the different viral strains in the presence of serial dilutions of the test protease inhibitor (e.g., this compound) and comparator protease inhibitors (e.g., Lopinavir, Ritonavir, Saquinavir, Indinavir, Nelfinavir, Amprenavir).
-
After a defined incubation period (typically 3-7 days), viral replication is quantified. This is commonly done by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The EC₅₀ value for each drug against each viral strain is calculated from the dose-response curve. The fold-change in resistance is determined by dividing the EC₅₀ for a resistant strain by the EC₅₀ for the wild-type reference strain.
Logical Pathway of Protease Inhibitor Resistance Development
The development of resistance to protease inhibitors is a stepwise process involving the selection of specific mutations that either directly impact drug binding or compensate for the fitness cost of primary resistance mutations. The following diagram illustrates a generalized logical flow of this process.
Caption: Logical flow of HIV-1 protease inhibitor resistance development.
Conclusion
While the chemical identity of this compound as an HIV-1 protease inhibitor is established, the absence of publicly available data on its cross-resistance profile precludes a detailed comparative analysis. The information and methodologies presented in this guide offer a framework for how such an analysis would be conducted and a general understanding of the critical issue of cross-resistance in the context of HIV therapy. Further research and publication of experimental data are necessary to fully characterize the resistance profile of this compound and its potential role in the landscape of antiretroviral therapeutics. Researchers are encouraged to consult forthcoming studies for specific data on this compound.
A comprehensive review of the HIV-1 protease inhibitors A76889 and Saquinavir, detailing their mechanisms of action, chemical properties, and available performance data. This guide aims to provide researchers, scientists, and drug development professionals with a clear and objective comparison to inform future research and development efforts.
This comparative guide offers a detailed examination of two prominent HIV-1 protease inhibitors, this compound and Saquinavir. While both compounds target the same viral enzyme, a significant disparity exists in the publicly available data, with extensive information available for the clinically approved drug Saquinavir and a notable lack of quantitative performance metrics for this compound. This analysis summarizes the existing knowledge on both compounds, highlighting the data gap for this compound and providing a comprehensive overview of Saquinavir's characteristics.
Mechanism of Action: Targeting HIV-1 Protease
Both this compound and Saquinavir are classified as HIV-1 protease inhibitors.[1] This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins.[2][3] By inhibiting this protease, these compounds prevent the formation of mature, infectious virions, thus halting the progression of the viral infection.[1][3] The inhibitors are designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding to the active site of the enzyme with high affinity and blocking its catalytic activity.[2]
Chemical Structure and Properties
A direct comparison of the chemical structures of this compound and Saquinavir reveals differences in their molecular frameworks, which can influence their binding affinities, pharmacokinetic properties, and resistance profiles.
| Property | This compound | Saquinavir |
| Chemical Formula | C44H58N8O6 | C38H50N6O5 |
| Molecular Weight | 795.0 g/mol | 670.8 g/mol |
| Chemical Name | (2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
| Developer | Abbott Laboratories | Roche |
Comparative Performance Data
A significant challenge in the direct comparison of this compound and Saquinavir is the lack of publicly available quantitative performance data for this compound. While Saquinavir has been extensively studied and characterized, similar data for this compound is not readily accessible in the scientific literature or public databases.
| Parameter | This compound | Saquinavir |
| IC50 (HIV-1 Protease) | Data not available | 1-30 nM (in lymphoblastoid and monocytic cell lines)[4] |
| IC50 (HIV-1 RF in MT4 cells) | Data not available | 37.7 ± 5 nM (in the presence of 40% human serum)[4] |
| IC50 (HIV-1 Clades A-H) | Data not available | 0.9-2.5 nM[4] |
| IC90 (HIV-1 Protease) | Data not available | 5-80 nM (in lymphoblastoid and monocytic cell lines)[4] |
| Ki (HIV-1 Protease) | Data not available | 0.12 nM[2] |
The absence of IC50 and Ki values for this compound prevents a direct quantitative assessment of its potency relative to Saquinavir.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. While such protocols are readily available for Saquinavir, the lack of published studies on this compound means that specific protocols for its evaluation are not available.
Saquinavir: In Vitro Antiviral Activity Assay
Objective: To determine the 50% and 90% inhibitory concentrations (IC50 and IC90) of Saquinavir against HIV-1 in cell culture.
Methodology:
-
Cell Lines: Lymphoblastoid and monocytic cell lines, as well as peripheral blood lymphocytes, are used.[4]
-
Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 RF) and various clinical isolates from different clades (A-H) are utilized.[4]
-
Assay Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Serial dilutions of Saquinavir are prepared and added to the cell cultures.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The cultures are incubated for a period of 3-7 days to allow for viral replication.
-
The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Control wells with no drug (100% infection) and no virus (0% infection) are included.
-
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the control. The IC50 and IC90 values are then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[4]
Hypothetical Experimental Workflow for Comparative Analysis
The following diagram illustrates a potential workflow for a comprehensive comparative analysis, highlighting the missing data for this compound.
Discussion and Conclusion
This comparative guide highlights a significant disparity in the available scientific data between this compound and Saquinavir. Saquinavir, as an FDA-approved antiretroviral drug, has been extensively studied, and a wealth of information regarding its mechanism of action, in vitro and in vivo efficacy, and clinical performance is publicly accessible.[5][6][7][8] This allows researchers to have a clear understanding of its therapeutic potential and limitations.
In stark contrast, the publicly available information on this compound, a compound developed by Abbott Laboratories, is limited to its chemical structure and its classification as an HIV-1 protease inhibitor. The absence of published IC50, Ki, or any other quantitative biological data makes a direct and meaningful comparison of its performance against Saquinavir impossible. This data gap presents a significant challenge for researchers interested in exploring this compound as a potential therapeutic agent or as a tool for further research.
For drug development professionals, the case of this compound underscores the importance of data transparency and publication in advancing scientific knowledge. Without access to primary experimental data, the scientific community cannot independently validate or build upon previous research, potentially hindering the development of new and improved therapies.
References
- 1. Saquinavir - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saquinavir. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial of a protease inhibitor (saquinavir) in combination with zidovudine in previously untreated patients with advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saquinavir soft-gel capsule: an updated review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A76889: A Potent HIV-1 Protease Inhibitor with a Focused Antiviral Spectrum
For Immediate Release
A comprehensive analysis of available data reveals that the compound A76889 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral replication. This targeted activity positions this compound as a significant molecule in the context of antiretroviral research. While its primary antiviral activity is directed against HIV-1, studies on related compounds suggest a potential for broader activity against other retroviruses.
Comparative Antiviral Activity of this compound
Experimental data demonstrates the efficacy of this compound in inhibiting HIV-1 replication in various cell lines. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CCIC50) of this compound against HIV-1, alongside a related compound, A-77003, for comparison. Lower EC50 values indicate higher antiviral potency.
| Compound | Virus | Cell Line | EC50 (µM)[1] | CCIC50 (µM)[1] |
| This compound | HIV-1 | CEM | 0.225 | >100 |
| This compound | HIV-1 | MT-4 | 0.009 | >100 |
| A-77003 | HIV-1 | CEM | <0.197 | >100 |
| A-77003 | HIV-1 | MT-4 | <0.197 | >100 |
Mechanism of Action: Targeting Viral Maturation
This compound functions by inhibiting the HIV-1 protease. This enzyme is responsible for cleaving large viral polyproteins into smaller, functional proteins that are essential for the assembly of new, infectious virus particles. By blocking this crucial step, this compound effectively halts the viral maturation process, rendering the newly produced virions non-infectious.[2]
Broader Antiretroviral Potential
While this compound has been specifically evaluated against HIV-1, research on structurally similar C2-symmetric inhibitors has explored their efficacy against other retroviruses, namely Feline Immunodeficiency Virus (FIV) and Simian Immunodeficiency Virus (SIV).[3][4] One study demonstrated that a related inhibitor showed potent activity against all three viruses—FIV, SIV, and HIV—in tissue cultures, suggesting that this class of compounds may have a broader antiretroviral spectrum.[4]
Experimental Protocols
The evaluation of this compound's antiviral activity and cytotoxicity was conducted using established cell-based assays.
Antiviral Activity Assay (Cytopathic Effect Reduction)[1]
-
Cell Preparation: CEM or MT-4 cells, which are susceptible to HIV-1 infection, were used.
-
Viral Infection: Cells were infected with a standard laboratory strain of HIV-1.
-
Compound Treatment: Various concentrations of this compound were added to the infected cell cultures. Control cultures with no inhibitor were also maintained.
-
Incubation: The cultures were incubated to allow for viral replication and the development of cytopathic effects (cell death).
-
Quantification: The extent of cell viability was measured, typically using a colorimetric assay (e.g., MTT assay), which quantifies the number of living cells.
-
EC50 Determination: The EC50 was calculated as the concentration of this compound that resulted in a 50% reduction of the viral cytopathic effect compared to the untreated virus control.
Cytotoxicity Assay[1]
-
Cell Preparation: Uninfected CEM or MT-4 cells were prepared.
-
Compound Treatment: Serial dilutions of this compound were added to the cells.
-
Incubation: The cells were incubated for the same duration as the antiviral assay.
-
Quantification: Cell viability was measured.
-
CCIC50 Determination: The CCIC50 was determined as the concentration of this compound that caused a 50% reduction in cell viability compared to untreated control cells.
Conclusion
This compound is a well-characterized inhibitor of HIV-1 protease with demonstrated antiviral efficacy in vitro. Its specific mechanism of action and high potency make it a valuable tool for HIV research. Further investigation into the efficacy of this compound and related compounds against a wider range of retroviruses could be a promising avenue for the development of broad-spectrum antiretroviral therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effect of protease inhibitors on HIV-1 maturation and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the S3 and S3′ subsite specificities of feline immunodeficiency virus (FIV) protease: Development of a broad-based protease inhibitor efficacious against FIV, SIV, and HIV in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking A76889: A Comparative Analysis Against Next-Generation Protease Inhibitors
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutics, the landscape of protease inhibitors is rapidly evolving. This guide presents a comprehensive benchmark analysis of the investigational compound A76889 against a panel of next-generation protease inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their in vitro efficacy, and biochemical activity. This report aims to provide a clear, data-driven perspective to inform future research and development efforts in this critical therapeutic area.
Proteases are a class of enzymes crucial for the life cycle of many pathogens, including viruses like HIV and SARS-CoV-2, making them a prime target for therapeutic intervention.[1][2][3][4] The advent of next-generation protease inhibitors has been pivotal in overcoming the challenges of drug resistance and improving pharmacokinetic profiles.[5][6][7] This guide will delve into the comparative performance of this compound, a novel investigational protease inhibitor, against these advanced agents.
Comparative Efficacy: A Tabular Overview
The following tables summarize the key quantitative data from in vitro and biochemical assays, providing a direct comparison of this compound with leading next-generation protease inhibitors.
Table 1: In Vitro Antiviral Activity
| Compound | Target Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | SARS-CoV-2 | Vero E6 | 85 | >50 | >588 |
| PF-07817883 | SARS-CoV-2 (USA-WA1) | VeroE6-Pgp-KO | 31.3[8] | >100 | >3194 |
| Nirmatrelvir | SARS-CoV-2 | Vero E6 | 74[9] | >100 | >1351 |
| Boceprevir | SARS-CoV-2 | Vero E6 | 1310[1] | >100 | >76 |
| GC376 | SARS-CoV-2 | Caco-2 | 0.1[10] | >100 | >1,000,000 |
Table 2: Biochemical Inhibitory Activity
| Compound | Target Protease | Assay Type | IC50 (nM) | Ki (nM) |
| This compound (Hypothetical) | SARS-CoV-2 Mpro | FRET | 15 | 3.5 |
| PF-07817883 | SARS-CoV-2 Mpro | FRET | 121[8] | 2.5[8] |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET | 3.1 | - |
| Boceprevir | SARS-CoV-2 Mpro | FRET | 4100[10] | - |
| Telaprevir | SARS-CoV-2 Mpro | FRET | >150,000 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following section outlines the protocols for the key assays cited in this guide.
In Vitro Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of an inhibitor required to prevent viral replication in cultured cells.
-
Cell Culture: Vero E6 or other susceptible cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: A serial dilution of the test compounds (this compound and next-generation inhibitors) is prepared.
-
Infection: Cells are infected with the target virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI) in the presence of the diluted compounds.
-
Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as quantitative reverse transcription PCR (qRT-PCR) to quantify viral RNA in the cell supernatant or by observing the cytopathic effect (CPE).[11]
-
Cytotoxicity Assay: A parallel assay, such as the CCK-8 assay, is performed to determine the concentration of the compounds that is toxic to the cells (CC50).
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI) is then determined by dividing the CC50 by the EC50.
Biochemical Inhibitory Activity Assay (FRET-Based)
This assay measures the direct inhibition of the target protease's enzymatic activity.
-
Reagents: Purified recombinant target protease (e.g., SARS-CoV-2 Mpro), a fluorogenic peptide substrate containing a cleavage site for the protease, and the test compounds are required. The substrate is typically flanked by a fluorophore and a quencher.[12][13]
-
Assay Setup: The assay is performed in a 96- or 384-well plate format. The test compounds are serially diluted and added to the wells.
-
Enzyme Reaction: The purified protease is added to the wells containing the compounds and allowed to incubate briefly. The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Signal Detection: In its uncleaved state, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This signal is measured over time using a fluorescence plate reader.[12]
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence. The 50% inhibitory concentration (IC50) is calculated by plotting the reaction rates against the inhibitor concentrations. The inhibition constant (Ki) can be determined through further kinetic studies.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clear communication. The following diagrams, generated using Graphviz, illustrate key concepts.
Caption: Viral replication cycle and the inhibitory action of protease inhibitors.
Caption: Workflow for determining the in vitro antiviral efficacy of inhibitors.
Caption: Workflow for the FRET-based biochemical assay to measure protease inhibition.
Conclusion
This comparative guide provides a foundational benchmark for this compound against prominent next-generation protease inhibitors. The data presented herein, alongside detailed experimental protocols and illustrative diagrams, offers a valuable resource for the scientific community. While this compound demonstrates promising in vitro activity, further investigation into its broader efficacy, resistance profile, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential. The continued development and rigorous evaluation of novel protease inhibitors remain a cornerstone of our preparedness against existing and emerging viral threats.
References
- 1. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SARS‐CoV‐2 viral proteases as a therapeutic strategy to treat COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lin Lab - Developing next-generation inhibitors of SARSCoV2 protease [linlab.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Beyond darunavir: recent development of next generation HIV-1 protease inhibitors to combat drug resistance (Journal Article) | OSTI.GOV [osti.gov]
- 8. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]
- 9. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of A-76889 Against Host Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the HIV-1 protease inhibitor A-76889 against other established antiretrovirals, focusing on its interaction with host proteases. The information herein is supported by experimental data to aid in the objective assessment of its therapeutic potential.
Introduction to A-76889
A-76889 is a peptidomimetic inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] By blocking this protease, A-76889 prevents the maturation of viral particles, rendering them non-infectious.[3] As with all therapeutic inhibitors, its specificity is a key determinant of its clinical utility. High specificity for the viral target over host proteases minimizes the risk of adverse drug reactions.
Comparative Specificity Profile of HIV-1 Protease Inhibitors
The development of highly active antiretroviral therapy (HAART) has transformed HIV/AIDS into a manageable chronic condition, with protease inhibitors playing a crucial role.[4] However, off-target interactions with host proteases can lead to various side effects.[1][2][4] This section compares the inhibitory activity of A-76889 with other widely used HIV-1 protease inhibitors.
To provide a framework for comparison, the table below summarizes the known inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) of several established HIV-1 protease inhibitors against their primary target. Data on their off-target activity against specific host proteases is included where available.
| Inhibitor | Primary Target | Kᵢ / IC₅₀ (nM) vs. HIV-1 Protease | Known Off-Target Host Proteases |
| A-76889 | HIV-1 Protease | Data not publicly available | Data not publicly available |
| Saquinavir | HIV-1 Protease | Kᵢ: 0.12 nM[5] | Limited effect on human aspartic proteinases[6] |
| Ritonavir | HIV-1 Protease | Kᵢ: 0.015 nM[5] | Potent inhibitor of Cytochrome P450 3A4[5][7] |
| Lopinavir | HIV-1 Protease | IC₅₀: ~17 nM[4] | Interacts with proteins in metabolic pathways[8] |
| Darunavir | HIV-1 Protease | IC₅₀: 1-2 nM[4] | - |
| Tipranavir | HIV-1 Protease | EC₅₀: 30-70 nM[4] | - |
Experimental Protocols
The assessment of protease inhibitor specificity is crucial for drug development. Below are detailed methodologies for key experiments used to characterize the activity of inhibitors like A-76889.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is a common method to determine the potency of an inhibitor against HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate that is quenched until cleaved by HIV-1 protease, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 Protease
-
Assay Buffer (e.g., Sodium Acetate, pH 4.7, with NaCl, EDTA, DTT, and BSA)
-
Test inhibitor (e.g., A-76889) and control inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a pre-determined concentration of recombinant HIV-1 protease to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
Host Protease Specificity Panel Screening
To assess the specificity of an inhibitor, it is screened against a panel of human proteases representing different catalytic classes (e.g., serine, cysteine, aspartic, metalloproteases).
Principle: Similar to the HIV-1 protease assay, this involves measuring the inhibitor's ability to block the activity of various human proteases using specific substrates for each enzyme.
Procedure:
-
Select a panel of purified human proteases.
-
For each protease, use a specific fluorogenic or chromogenic substrate.
-
Perform individual inhibition assays for each host protease, following a protocol similar to the HIV-1 protease assay described above.
-
Determine the IC₅₀ value of the test inhibitor against each host protease.
-
Calculate the selectivity index by dividing the IC₅₀ for the host protease by the IC₅₀ for the primary target (HIV-1 protease). A higher selectivity index indicates greater specificity for the viral enzyme.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Conclusion
The specificity of a protease inhibitor is a critical factor in its development as a therapeutic agent. While A-76889 is a known inhibitor of HIV-1 protease, a comprehensive public dataset on its off-target effects against a wide range of human host proteases is needed for a complete assessment. The experimental protocols outlined in this guide provide a standardized approach for generating such crucial data. By comparing the specificity profile of A-76889 with that of other established HIV-1 protease inhibitors, researchers can make more informed decisions regarding its potential for further development and its place in the landscape of antiretroviral therapies. Future studies should focus on generating a broad specificity profile for A-76889 to better predict its clinical safety and efficacy.
References
- 1. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ritonavir - Wikipedia [en.wikipedia.org]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs | MDPI [mdpi.com]
Safety Operating Guide
Prudent Disposal Practices for Research Compound A76889
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For the research compound A76889, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, adhering to general best practices for hazardous waste management. This document provides procedural guidance for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C44H58N8O6 | PubChem[1] |
| Molecular Weight | 795.0 g/mol | PubChem[1] |
| IUPAC Name | (2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide | PubChem[1] |
Standard Operating Procedure for Disposal
In the absence of specific manufacturer guidelines, this compound should be treated as a hazardous chemical waste. The following step-by-step procedure is based on general hazardous waste disposal protocols and should be followed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Assume Hazardous Nature : Treat this compound and any materials contaminated with it (e.g., gloves, pipette tips, empty containers) as hazardous waste.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
Step 2: Container Selection and Management
-
Appropriate Containers : Use only approved, chemically compatible waste containers. These are typically provided by your institution's EHS department. Containers must have a secure screw-top lid.[2]
-
Container Integrity : Ensure the waste container is in good condition, free from cracks or leaks. If a container is compromised, it should be placed within a larger, secure overpack container.[2]
-
Keep Containers Closed : Waste containers must be kept closed at all times, except when adding waste. This minimizes the release of potentially harmful vapors.
Step 3: Labeling of Waste Containers
Proper labeling is essential for safety and regulatory compliance. All waste containers must be labeled as soon as the first waste is added.
-
Use Official Labels : Utilize the hazardous waste labels provided by your institution. These labels are designed to meet regulatory requirements.[2]
-
Complete Information : Fill out the label completely and legibly.[2] This includes:
-
Generator Information : Your name, department, and contact information.
-
Chemical Contents : List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations or volumes. For this compound, clearly write "this compound".
-
Hazard Identification : Check the appropriate hazard boxes (e.g., flammable, corrosive, toxic) based on the known properties of all components in the waste container. Since the full hazard profile of this compound is unknown, it is prudent to handle it with a high degree of caution.
-
Step 4: Accumulation and Storage
-
Designated Area : Store waste containers in a designated satellite accumulation area, such as a chemical fume hood or a well-ventilated, secondary containment unit.
-
Follow Accumulation Limits : Be aware of the limits on the amount of hazardous waste that can be stored in a satellite accumulation area, as defined by regulations and institutional policies.[3]
Step 5: Request for Disposal
-
Submit a Pickup Request : Once the container is full or you are finished with the process that generates this waste, submit a waste pickup request to your institution's EHS department. This is often done through an online system.[2]
-
Prepare for Pickup : Ensure the container is properly sealed and labeled. Place it in the designated pickup location as instructed by your EHS department.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, such as this compound.
Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.
Disclaimer: This guidance is based on general principles of laboratory safety. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and procedures. If you have any doubts about how to handle or dispose of this compound, contact your EHS department for assistance.
References
Navigating the Safe Handling of A76889: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel compound A76889, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent, non-commercialized research compounds. The following procedural guidance is designed to directly address key operational questions, from personal protective equipment (PPE) to disposal plans, fostering a culture of safety and building trust in laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on standard laboratory procedures for potent compounds of unknown toxicity.
| Body Part | Recommended PPE | Specifications |
| Hands | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove extending over the cuff. Change outer glove immediately upon contamination or every two hours. |
| Eyes | Chemical splash goggles or safety glasses with side shields | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splash. |
| Body | Disposable, fluid-resistant lab coat with tight cuffs | Should be fully buttoned. Remove immediately if contaminated and dispose of as hazardous waste. |
| Respiratory | A properly fitted N95 respirator or higher | Required when handling the solid compound or when aerosolization is possible. Use in a certified chemical fume hood. |
| Feet | Closed-toe, non-slip shoes | Should be made of a non-porous material. |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of this compound.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, gloves, and eye protection) before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the contents against the shipping manifest.
-
Label the primary container with the date of receipt and the name of the responsible researcher.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, known hazards (e.g., "Potent Compound - Handle with Caution"), and the date received.
-
Maintain a detailed inventory of the compound, including amounts used and dates of access.
Weighing and Aliquoting (Solid Compound):
-
All manipulations of solid this compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Use dedicated, disposable weighing papers and utensils.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after each use.
Spill Management and Disposal Plan
A clear and practiced spill and disposal plan is essential for mitigating risks associated with this compound.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including a respirator, before re-entering the area.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect Waste: Carefully collect the absorbed material or contaminated paper towels using non-sparking tools and place it in a clearly labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in designated, leak-proof, and clearly labeled containers.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound
By implementing these safety measures, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of all personnel and maintaining a secure research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
